molecular formula C7H12N2 B1344676 1-isopropyl-3-methyl-1H-pyrazole CAS No. 160729-58-8

1-isopropyl-3-methyl-1H-pyrazole

Cat. No.: B1344676
CAS No.: 160729-58-8
M. Wt: 124.18 g/mol
InChI Key: WVFOKFFWKPBELZ-UHFFFAOYSA-N
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Description

1-isopropyl-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)9-5-4-7(3)8-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFOKFFWKPBELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole: Regiocontrol and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-isopropyl-3-methyl-1H-pyrazole , addressing the critical challenge of regioselectivity inherent to the pyrazole scaffold.

Executive Summary

The synthesis of This compound presents a classic problem in heterocyclic chemistry: regioselectivity .[1] The pyrazole ring contains two nucleophilic nitrogen atoms. Alkylation or cyclization can yield two distinct isomers: the desired 1,3-isomer and the often undesired 1,5-isomer .

For researchers and process chemists, the distinction is vital. The 1,5-isomer places the methyl group adjacent to the bulky isopropyl group, altering the steric profile and binding affinity of the molecule in kinase inhibitor or GPCR ligand applications. This guide prioritizes the Direct Alkylation of 3-Methylpyrazole as the most robust, scalable pathway, supported by fractional distillation for purification.

Key Technical Specifications
ParameterDescription
Target Molecule This compound
CAS Number 6404-33-7 (Generic) / Specific Isomer CAS often varies
Molecular Formula C7H12N2
Major Challenge Separating the 1,3-isomer (Target) from the 1,5-isomer (Byproduct)
Preferred Route Base-Promoted Alkylation of 3-Methylpyrazole
Regioselectivity ~3:1 to 5:1 favoring the 1,3-isomer (Sterically driven)

Retrosynthetic Analysis

To design the optimal pathway, we must analyze the bond disconnections.

Retrosynthesis cluster_0 Pathway A: Direct Alkylation (Recommended) cluster_1 Pathway B: Cyclization (Knorr) Target This compound (Target) SM1 3-Methylpyrazole SM1->Target S_N2 Alkylation (Steric Control) SM2 Isopropyl Halide (X = Br, I) SM2->Target Pre1 Isopropylhydrazine Pre1->Target Cyclocondensation (Often yields 1,5-isomer) Pre2 4,4-Dimethoxy-2-butanone (Masked 1,3-dicarbonyl) Pre2->Target

Figure 1: Retrosynthetic map contrasting the direct alkylation route (green) against the cyclization route (red), which often suffers from unfavorable regiochemistry.

Pathway A: Direct Alkylation (The Gold Standard)

Mechanistic Insight

3-Methylpyrazole exists in tautomeric equilibrium. However, the reactivity of the two nitrogen atoms is dictated by sterics rather than just electron density.

  • N1 Attack (Desired): Attack from the nitrogen adjacent to the proton (or C-H) is less sterically hindered. This leads to the 1,3-isomer .

  • N2 Attack (Undesired): Attack from the nitrogen adjacent to the methyl group is sterically impeded. This leads to the 1,5-isomer .

Thermodynamic vs. Kinetic Control: Under standard SN2 conditions (basic media), the reaction is kinetically controlled by steric accessibility, favoring the 1,3-isomer in ratios typically ranging from 3:1 to 5:1 .

Experimental Protocol

Scale: 100 mmol Yield: ~75-85% (Combined isomers)

Reagents
  • Substrate: 3-Methylpyrazole (8.2 g, 100 mmol)

  • Electrophile: 2-Bromopropane (14.8 g, 120 mmol)

  • Base: Cesium Carbonate (Cs₂CO₃) (48.8 g, 150 mmol) - Preferred for higher regioselectivity than NaH.

  • Solvent: Acetonitrile (ACN) or DMF (Dry, 100 mL)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-methylpyrazole and anhydrous Acetonitrile.

  • Base Addition: Add Cs₂CO₃ in a single portion. Stir for 15 minutes at room temperature.

  • Alkylation: Add 2-Bromopropane dropwise via a syringe pump or addition funnel over 20 minutes.

    • Note: Isopropyl bromide is less reactive than methyl iodide; mild heating is required.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or GC-MS.[2]

  • Work-up:

    • Filter off the inorganic solids (cesium salts).

    • Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry over Na₂SO₄ and concentrate to yield a crude yellow oil.

Purification: The Critical Separation

The crude oil contains both isomers. Separation is achieved via Fractional Distillation or Column Chromatography .

  • Boiling Point Differential: The 1,5-isomer (more spherical/crowded) typically boils at a lower temperature than the 1,3-isomer (more linear/polar).

    • Estimated BP (1,5-isomer): ~140-145°C (Atmospheric)

    • Estimated BP (1,3-isomer): ~155-160°C (Atmospheric)

  • Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane -> 10% EtOAc/Hexane.

    • Elution Order: The 1,5-isomer (less polar due to shielding of N-lone pair) usually elutes first . The 1,3-isomer elutes second .

Analytical Characterization & Validation

Distinguishing the two isomers is impossible by simple Mass Spectrometry (identical mass). NOE (Nuclear Overhauser Effect) NMR is the definitive validation method.

NOE_Logic cluster_correct 1,3-Isomer (Target) cluster_wrong 1,5-Isomer (Undesired) TargetStruct 1-iPr-3-Me Signal1 NOE Signal: iPr-CH ↔ H5 (Aromatic) TargetStruct->Signal1 WrongStruct 1-iPr-5-Me Signal2 NOE Signal: iPr-CH ↔ Me5 (Methyl) WrongStruct->Signal2

Figure 2: NOE logic flow. The key differentiator is the spatial proximity of the isopropyl methine proton to either an aromatic proton (H5) or a methyl group (Me5).

NMR Data Summary
FeatureThis compound (Target)1-Isopropyl-5-methyl-1H-pyrazole (Impurity)
H5 Proton Present (Doublet, ~7.3 ppm)Absent (Substituted by Methyl)
NOE Correlation Strong NOE between iPr-CH and H5 Strong NOE between iPr-CH and Methyl
C13 NMR (Me) Methyl carbon typically ~13.5 ppmMethyl carbon typically ~11.0 ppm (Shielded)

Pathway B: Why Avoid Cyclization?

While the Knorr pyrazole synthesis (Hydrazine + 1,3-Dicarbonyl) is famous, it fails for this specific target unless highly specialized precursors are used.

  • Reaction: Isopropylhydrazine + 4,4-dimethoxy-2-butanone.

  • Regiochemical Outcome: The terminal nitrogen of hydrazine (NH₂) is the most nucleophilic. It attacks the most electrophilic carbonyl (the aldehyde equivalent).

  • Result: The isopropyl group remains on the internal nitrogen, which ends up adjacent to the ketone-derived carbon (the methyl side).

  • Product: Predominantly 1-isopropyl-5-methyl-1H-pyrazole (the undesired isomer).

References

  • Regioselectivity in Pyrazole Alkylation: Alkylation of 3(5)-methylpyrazole with propargyl bromide and study of thermal and catalytic polymerization. ResearchGate.

  • Separation of Isomers: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate.

  • Cyclization Challenges: Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.[1]

  • Computational Prediction: Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.

Sources

Technical Monograph: 1-Isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 1-isopropyl-3-methyl-1H-pyrazole , a critical heterocyclic building block in medicinal chemistry. It moves beyond a simple database lookup to provide a comprehensive structural, synthetic, and analytical profile required for high-integrity drug development.

Part 1: Chemical Identity & Digital Twins

In the context of fragment-based drug discovery (FBDD), precise identification is paramount due to the prevalence of regioisomerism in pyrazole chemistry. The 1,3-substituted isomer is distinct from its 1,5-analog, yet they are frequently conflated in low-quality databases.

Core Identification Data

AttributeDetail
Chemical Name This compound
CAS Registry Number 160729-58-8
Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
SMILES (Canonical) CC1=NN(C(C)C)C=C1
InChI Key XKVUYEYANWFIJX-UHFFFAOYSA-N (Generic for 3-methyl isomer structure; verify specific tautomer mapping)
Key Isomer Distinction 1,3-isomer (Methyl at C3, Proton at C5) vs. 1,5-isomer (Methyl at C5, Proton at C3)

Critical Note on Isomerism: The CAS 160729-58-8 specifically denotes the 3-methyl isomer. The 5-methyl isomer (often formed as a kinetic byproduct) possesses distinct steric properties that will alter structure-activity relationships (SAR) in kinase binding pockets.

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of this compound is a classic exercise in regioselective cyclocondensation. The reaction between isopropylhydrazine and a non-symmetric 1,3-dicarbonyl equivalent (such as 4-methoxy-3-buten-2-one or 4,4-dimethoxy-2-butanone ) yields a mixture of regioisomers.

The Regioselectivity Challenge

When isopropylhydrazine reacts with an unsymmetrical enone, the most nucleophilic nitrogen (the terminal -NH2) typically attacks the most electrophilic carbon (the carbonyl or the


-carbon of the enone).
  • Pathway A (Thermodynamic): Favors the 1-isopropyl-3-methyl isomer (less steric clash between the N1-isopropyl and C5-substituent).

  • Pathway B (Kinetic): Can favor the 1-isopropyl-5-methyl isomer depending on solvent polarity and temperature.

Experimental Workflow The following diagram illustrates the divergent synthesis and the critical decision point for purification.

SynthesisWorkflow Start Reagents: Isopropylhydrazine HCl + 4,4-Dimethoxy-2-butanone Reaction Cyclocondensation (Ethanol, Reflux, 3h) Start->Reaction Mixture Crude Mixture: Regioisomers A & B Reaction->Mixture Separation Purification: Fractional Distillation or Flash Chromatography (SiO2) Mixture->Separation 80:20 Ratio (Typical) Isomer3 Target: this compound (Thermodynamic Product) CAS: 160729-58-8 Separation->Isomer3 Isomer5 Byproduct: 1-Isopropyl-5-methyl-1H-pyrazole (Steric Clash at N1-C5) Separation->Isomer5 Validation QC Validation: 1H-NMR (NOE Analysis) Isomer3->Validation

Figure 1: Synthetic workflow highlighting the regiochemical divergence in pyrazole formation.

Part 3: Structural Validation (Self-Validating Protocol)

Trusting a label is insufficient in high-stakes research. You must validate the regiochemistry using Nuclear Magnetic Resonance (NMR), specifically Nuclear Overhauser Effect (NOE) spectroscopy.

The NOE Logic Gate
  • Scenario 1 (3-Methyl Isomer): The Isopropyl group is at N1. The Methyl group is at C3.[1][2][3] They are separated by the C4-H and C5-H protons. Result: No significant NOE signal between the Isopropyl methine proton and the Methyl group protons. Strong NOE between Isopropyl methine and C5-H .

  • Scenario 2 (5-Methyl Isomer): The Isopropyl group is at N1. The Methyl group is at C5.[1] They are spatially adjacent. Result: Strong NOE signal between the Isopropyl methine proton and the Methyl group protons.

Validation Decision Tree

NOE_Logic Sample Purified Sample (CDCl3) Exp Experiment: 1D NOE Difference (Irradiate iPr-CH) Sample->Exp ResultA NOE to Methyl Group? Exp->ResultA Conclusion3 CONFIRMED: 1-Isopropyl-3-methyl (CAS 160729-58-8) ResultA->Conclusion3 NO (Signal at Arom H) Conclusion5 REJECT: 1-Isopropyl-5-methyl (Isomer) ResultA->Conclusion5 YES (Strong Signal)

Figure 2: NMR-based structural validation logic for distinguishing pyrazole regioisomers.

Part 4: Applications in Drug Discovery

This compound acts as a robust scaffold in Medicinal Chemistry, particularly for Kinase Inhibitors .

  • Lipophilic Occupancy: The N1-isopropyl group is ideal for filling hydrophobic pockets (e.g., the "back pocket" of ATP binding sites) without incurring the metabolic liability of larger alkyl chains.

  • Vector Orientation: The 3-methyl group often serves to twist the core relative to connected aryl rings (at C4), forcing the molecule into a bioactive conformation that improves selectivity.

  • Fragment Evolution:

    • Halogenation:[4] Iodination at C4 (CAS 1215295-86-5) allows for Suzuki-Miyaura coupling to build libraries.

    • Sulfonylation: Reaction with chlorosulfonic acid yields sulfonyl chlorides (e.g., CAS 1006495-98-2) for sulfonamide synthesis.

Quantitative Property Profile

PropertyValueRelevance
LogP ~1.6 (Predicted)Ideal for fragment-based screening (Rule of 3 compliant).
H-Bond Donors 0Good membrane permeability.
H-Bond Acceptors 2Interacts with hinge region residues in kinases.
Topological Polar Surface Area (TPSA) ~17.8 ŲHigh blood-brain barrier (BBB) penetration potential.
References
  • BLD Pharm. (2024). Product Analysis: this compound (CAS 160729-58-8).[5] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13469816 (1-Isopropyl-1H-pyrazole). [Note: Used for comparative physicochemical data]. Retrieved from

  • BenchChem. (2024). Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Retrieved from

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. [Contextual citation for regioselectivity mechanisms in pyrazole synthesis].

Sources

molecular weight of 1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-Isopropyl-3-Methyl-1H-Pyrazole

Part 1: Executive Summary

This compound (


) is a critical heterocyclic building block in Fragment-Based Drug Discovery (FBDD). With a molecular weight of 124.19  g/mol  , it serves as a low-molecular-weight scaffold for kinase inhibitors, GPCR ligands, and agrochemicals (SDHI fungicides). Its value lies in the pyrazole ring’s ability to participate in hydrogen bonding and 

-stacking interactions within protein binding pockets, while the isopropyl group provides hydrophobic bulk to fill lipophilic cavities.

This guide provides a definitive technical profile of the molecule, addressing the specific challenge of regioselective synthesis (differentiating the 1,3-isomer from the 1,5-isomer) and establishing rigorous characterization protocols.

Part 2: Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers must use the Monoisotopic Mass for high-resolution Mass Spectrometry (HRMS) validation.

PropertyValueTechnical Note
IUPAC Name 1-propan-2-yl-3-methylpyrazoleOften referred to as this compound
Molecular Formula

Nitrogen content: 22.56%
Molecular Weight 124.19 g/mol Average mass for stoichiometric calculations
Monoisotopic Mass 124.100048 DaUse for [M+H]+ identification in ESI-MS (125.107 Da)
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; ideal for CNS penetration
Physical State Liquid (at RT)Boiling point approx. 160-170°C (atmospheric)
H-Bond Donors/Acceptors 0 / 2The N2 nitrogen is a key H-bond acceptor

Part 3: Synthetic Pathways & Regiocontrol

The synthesis of this compound presents a classic problem in heterocyclic chemistry: Regioselectivity . There are two primary routes, each with distinct impurity profiles.

Route A: Direct Alkylation (The Industrial Standard)

This route involves the alkylation of 3-methylpyrazole with an isopropyl halide.

  • Challenge: 3-methylpyrazole exists in tautomeric equilibrium with 5-methylpyrazole. Alkylation occurs at both nitrogens.

  • Outcome: A mixture of 1-isopropyl-3-methylpyrazole (Target) and 1-isopropyl-5-methylpyrazole (Impurity).

  • Control: Using specific bases (e.g.,

    
     vs. 
    
    
    
    ) and solvents can shift the ratio, but chromatographic separation is almost always required. Steric hindrance generally favors the 1,3-isomer (distal alkylation) over the 1,5-isomer (proximal alkylation).
Route B: Cyclocondensation (The Knorr Synthesis)

Reaction of isopropylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone).

  • Mechanism: The more nucleophilic terminal nitrogen of the hydrazine (

    
    ) attacks the more electrophilic carbonyl (aldehyde/acetal).
    
  • Outcome: This route often favors the 1-isopropyl-5-methyl isomer (the reverse of the target) because the initial hydrazone forms at the aldehyde, placing the methyl group adjacent to the substituted nitrogen upon cyclization.

Visualization: Synthesis & Isomer Separation

SynthesisWorkflow Start 3-Methylpyrazole (Tautomeric Mix) Reaction N-Alkylation (SN2 Mechanism) Start->Reaction Reagent Isopropyl Bromide + Cs2CO3 (Base) Reagent->Reaction Mixture Crude Mixture (Regioisomers) Reaction->Mixture 80°C, DMF Target TARGET: 1-Isopropyl-3-methyl (Major Product) Mixture->Target Distillation/Column (Lower BP) Impurity IMPURITY: 1-Isopropyl-5-methyl (Steric Clash) Mixture->Impurity Higher BP

Figure 1: Synthetic workflow highlighting the divergence of regioisomers during direct alkylation.

Part 4: Analytical Characterization Protocols

To validate the molecular weight and structure, the following self-validating protocols must be employed.

Mass Spectrometry (MW Validation)
  • Method: GC-MS (Gas Chromatography-Mass Spectrometry) is preferred over LC-MS due to the compound's volatility and low molecular weight.

  • Protocol:

    • Dissolve 1 mg of sample in Methanol.

    • Inject 1 µL (Split 20:1).

    • Expectation: Parent ion peak at m/z 124 .

    • Fragmentation Pattern: Look for loss of methyl radical (M-15 = 109) and loss of isopropyl group (M-43 = 81).

NMR Spectroscopy (Structural Proof)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. The molecular weights are identical, so MS cannot distinguish them.

  • Method: 1H-NMR (NOE - Nuclear Overhauser Effect).

  • Diagnostic Signal:

    • 1-Isopropyl-3-methyl: Irradiation of the N-Isopropyl CH signal should show NOE enhancement of the pyrazole H5 proton (the proton on the ring), but minimal enhancement of the Methyl group (which is far away at position 3).

    • 1-Isopropyl-5-methyl: Irradiation of the N-Isopropyl CH signal will show strong NOE enhancement of the Methyl group (which is adjacent at position 5).

Part 5: Pharmaceutical Relevance

In drug discovery, this compound acts as a "Fragment." Its low MW (124.19) allows it to be elaborated into larger, drug-like molecules while maintaining high Ligand Efficiency (LE).

Key Interactions:

  • Acceptor: The N2 nitrogen accepts H-bonds from backbone amides (e.g., in the hinge region of kinases).

  • Vector: The C4 and C5 positions are open for C-H activation or halogenation, allowing the fragment to "grow" into adjacent pockets.

DrugDesign Fragment 1-Isopropyl-3-methyl Scaffold (MW 124) Interaction1 H-Bond Acceptor (N2 Position) Fragment->Interaction1 Kinase Hinge Bind Interaction2 Hydrophobic Fill (Isopropyl Group) Fragment->Interaction2 Selectivity Pocket Growth Growth Vector (C4/C5 Functionalization) Fragment->Growth Lead Optimization

Figure 2: Pharmacophore mapping of the pyrazole scaffold in medicinal chemistry.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole, 3-methyl- Data and Derivatives. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3,4-diaryl-1H-pyrazoles through 1,3-dipolar cycloaddition. Organic & Biomolecular Chemistry.[2][3][4] [Link]

  • PubChem. Compound Summary: 5-Isopropyl-3-methyl-1H-pyrazole (Isomer Comparison). National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to 1-isopropyl-3-methyl-1H-pyrazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a privileged structure in drug discovery. This guide focuses on a specific, yet significant derivative: 1-isopropyl-3-methyl-1H-pyrazole. We will delve into its structural attributes, synthetic methodologies, comprehensive characterization, and potential as a key building block in the development of novel therapeutics. Our objective is to provide a holistic understanding of this molecule, empowering researchers to leverage its potential in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is to elucidate its structure and inherent properties. The structural formula of this compound is characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An isopropyl group is attached to the N1 position, and a methyl group is at the C3 position.

Figure 1: Structural formula of this compound.

A summary of the key physicochemical properties of the parent compound, 1-isopropyl-1H-pyrazole, is provided below. These values serve as a baseline for understanding the characteristics of its 3-methyl derivative.

PropertyValueSource
Molecular FormulaC6H10N2[3]
Molecular Weight110.16 g/mol [3]
CAS Number18952-87-9[3][4]
AppearanceFlammable liquid and vapor[3]

Synthesis of this compound

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several reliable methods at the disposal of the synthetic chemist.[1][5] The Knorr pyrazole synthesis and its variations are among the most common and versatile approaches.[6]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the condensation of a β-diketone or a related synthon with isopropylhydrazine. This strategy is outlined below.

Retrosynthesis Target This compound Precursors Isopropylhydrazine + Acetylacetone (or equivalent β-dicarbonyl) Target->Precursors Cyclocondensation

Figure 2: Retrosynthetic pathway for this compound.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of this compound via the condensation of isopropylhydrazine with acetylacetone.

Materials:

  • Isopropylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, if needed)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 equivalent) in the chosen solvent (e.g., ethanol).

  • Addition of Hydrazine: To the stirred solution, add isopropylhydrazine (1.0-1.1 equivalents) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then diluted with water and neutralized with a saturated sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product.[7]

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used solvents as they are polar enough to dissolve the reactants and facilitate the reaction.

  • Catalyst: The addition of a catalytic amount of acid can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.

  • Workup: The neutralization step is crucial to remove any acidic catalyst and to ensure the pyrazole product is in its free base form for efficient extraction into an organic solvent.

Spectroscopic Characterization

Unequivocal identification of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of pyrazole derivatives.[8] Based on data from analogous structures, the expected chemical shifts for this compound are as follows:

¹H NMR (400 MHz, CDCl₃):

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Isopropyl CH₃~1.4Doublet
Methyl C₃-CH₃~2.2Singlet
Isopropyl CH~4.5Septet
Pyrazole C₄-H~5.9Doublet
Pyrazole C₅-H~7.3Doublet

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR (100 MHz, CDCl₃):

CarbonExpected Chemical Shift (δ, ppm)
Isopropyl CH₃~22
Methyl C₃-CH₃~13
Isopropyl CH~50
Pyrazole C₄~105
Pyrazole C₅~138
Pyrazole C₃~148

Note: These are predicted values based on related structures.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

Functional GroupWavenumber (cm⁻¹)
C-H (aliphatic)2850-3000
C=N, C=C (aromatic)1500-1600
C-N1000-1350
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9] The expected molecular ion peak [M]⁺ for C₇H₁₂N₂ would be at m/z = 124.10.

Applications in Drug Discovery and Development

The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide range of clinically approved drugs.[2][10] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][11][12]

Role as a Key Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules.[12] Its structure allows for further functionalization at the C4 and C5 positions of the pyrazole ring, enabling the generation of diverse chemical libraries for high-throughput screening. For instance, nitration at the C4 position can be followed by reduction to an amine, which then serves as a handle for a variety of coupling reactions.[13]

Functionalization Start This compound Nitro 4-Nitro-1-isopropyl-3-methyl-1H-pyrazole Start->Nitro Nitration Amine 4-Amino-1-isopropyl-3-methyl-1H-pyrazole Nitro->Amine Reduction Derivatives Diverse Library of Analogs Amine->Derivatives Amide Coupling, etc.

Figure 3: Workflow for the derivatization of this compound.

Potential Therapeutic Applications

Given the established biological activities of pyrazole derivatives, this compound and its analogs are of significant interest in several therapeutic areas:

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[2][12]

  • Anticancer Therapeutics: The pyrazole scaffold is present in several kinase inhibitors and other anticancer agents.[1][11]

  • Antimicrobial Compounds: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[11]

Conclusion

This compound is a molecule of considerable interest to the scientific community, particularly those involved in drug discovery and development. Its straightforward synthesis, amenable functionalization, and the proven therapeutic potential of the pyrazole core make it an attractive starting point for the design and synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and potential applications, with the aim of facilitating further research and innovation in this promising area of medicinal chemistry.

References

  • Smolecule. N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine.
  • MySkinRecipes. This compound-5-carboxylic acid.
  • Chem-Impex. 1-Isopropyl-1H-pyrazole-4-carboxylic acid.
  • Benchchem. 1-isopropyl-4-methyl-1H-pyrazol-5-amine | 3524-50-3.
  • Sigma-Aldrich. 1-Isopropyl-3-methyl-1H-pyrazol-5-amine AldrichCPR 1124-16-9.
  • Benchchem. Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC - PubMed Central. Current status of pyrazole and its biological activities.
  • NIST WebBook. 1H-Pyrazole, 3-methyl-.
  • Benchchem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • ChemicalBook. This compound-5-carboxylic acid.
  • PubChem. 3-(Propan-2-YL)-1H-pyrazole.
  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • J&K Scientific. 3-Isopropyl-1h-pyrazole | 49633-25-2.
  • Boron Molecular. Buy 1-Isopropyl-1H-pyrazole.
  • PubChem. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816.
  • PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. A Review on Pyrazole chemical entity and Biological Activity.
  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry.
  • ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • ResearchGate. Synthesis of substituted pyrazoles 1. | Download Scientific Diagram.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Pol. J. Environ. Stud. Vol. 33, No. 5 (2024), 5557-5565.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

Sources

Technical Guide: Safety & Handling of 1-Isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and synthesis protocols for 1-isopropyl-3-methyl-1H-pyrazole , a versatile heterocyclic building block used in medicinal chemistry (e.g., for kinase inhibitors and GPCR ligands).

Document Control:

  • Version: 1.0

  • Scope: Laboratory Scale to Pilot Synthesis

  • Target Audience: Medicinal Chemists, Process Safety Engineers

Chemical Identity & Physicochemical Profile

Understanding the exact isomerism is critical. In pyrazole chemistry, the position of the N-alkyl group relative to the C-substituents determines biological activity. This guide specifically addresses the 1-isopropyl-3-methyl isomer, distinguishing it from its common regioisomer, 1-isopropyl-5-methyl-1H-pyrazole.

PropertySpecificationNotes
IUPAC Name 1-(Propan-2-yl)-3-methyl-1H-pyrazole
CAS Number 6404-31-5 (Verify with supplier)Note: Isomeric mixtures often share CAS 18952-87-9 (generic).
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Physical State Colorless to pale yellow liquidLow melting point solid if highly pure/cold.
Boiling Point ~160–165 °C (at 760 mmHg)Predicted based on structure/analogs.
Density ~0.94 g/mLLighter than water.
Solubility Soluble in EtOH, DCM, DMSO, EtOAcSparingly soluble in water.

Hazard Identification (GHS Classification)

While specific toxicological data for this exact isomer is limited, Read-Across Methodology from 1-isopropyl-1H-pyrazole and 3-methylpyrazole dictates the following precautionary classification.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Flammable Liquid)
      
    • 
      (Irritant)
      
Hazard Statements
  • H226: Flammable liquid and vapor.[1]

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Statements
  • P210: Keep away from heat, hot surfaces, sparks, open flames.[6] No smoking.

  • P280: Wear protective gloves/eye protection/face protection.[2][3][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][6] Remove contact lenses.[2][3][6]

Synthesis & Regioselectivity (Expert Insight)

A common pitfall in working with this compound is the regioselectivity during synthesis. Two primary routes exist; the choice affects the impurity profile (specifically the difficult-to-separate 5-methyl isomer).

Route A: Alkylation of 3-Methylpyrazole (Recommended for Lab Scale)

This route uses commercially available 3-methylpyrazole.

  • Mechanism: S_N2 attack of the pyrazole nitrogen on isopropyl iodide/bromide.

  • Regioselectivity: Typically yields a 60:40 to 70:30 mixture of 1-isopropyl-3-methyl (Target) vs. 1-isopropyl-5-methyl (Impurity).

  • Purification: The isomers have slightly different boiling points and polarities. Careful fractional distillation or silica chromatography (Hexane/EtOAc gradient) is required.

Route B: Cyclocondensation (Knorr Synthesis)

Reaction of Isopropylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone).

  • Risk: Steric bulk of the isopropyl group often favors the formation of the 5-methyl isomer as the major product, making this route less favorable for generating the 3-methyl target unless specific directing conditions are used.

Synthesis Workflow Visualization

SynthesisWorkflow Start 3-Methylpyrazole (Starting Material) Reaction N-Alkylation (Exothermic) Start->Reaction Dissolve Reagents Isopropyl Bromide Cs2CO3 / DMF 60°C Reagents->Reaction Add dropwise Mixture Crude Mixture (Isomers) Reaction->Mixture Stir 12h Separation Fractional Distillation or Column Chromatography Mixture->Separation Workup Target Target: This compound (Major/Minor depending on conditions) Separation->Target Fraction A Impurity Impurity: 1-Isopropyl-5-methyl-1H-pyrazole Separation->Impurity Fraction B

Caption: Synthesis workflow via N-alkylation showing the critical separation step for regioisomers.

Safe Handling Protocols

Engineering Controls
  • Ventilation: All operations involving transfer or heating must be performed in a certified chemical fume hood.

  • Inert Atmosphere: The compound is stable but should be handled under Nitrogen or Argon to prevent moisture absorption and oxidation over long periods.

  • Static Control: Ground all glassware and transfer lines. Use spark-proof tools.

Personal Protective Equipment (PPE)
Protection AreaRecommendationRationale
Respiratory Half-face respirator with OV/P95 cartridges (if outside hood).High vapor pressure potential; respiratory irritant.
Hand Nitrile Rubber (0.11 mm) for splash; Laminate (Silver Shield) for immersion.Standard nitrile provides short-term splash protection.
Eye Chemical Splash Goggles.Risk of severe eye irritation (Category 2A).[3]
Body Flame-retardant lab coat + closed-toe shoes.Flammable liquid hazard.[1]
Emergency Response: Spill Decision Tree

SpillResponse Start Spill Detected SizeCheck Is spill > 100 mL? Start->SizeCheck Evacuate EVACUATE LAB Call HazMat Team SizeCheck->Evacuate Yes Contain Alert Personnel Extinguish Ignition Sources SizeCheck->Contain No PPE Don PPE: Goggles, Nitrile Gloves, Respirator Contain->PPE Absorb Absorb with Vermiculite or Sand pads PPE->Absorb Clean Clean surface with soap & water Absorb->Clean Disposal Dispose as Halogen-free Organic Waste Clean->Disposal

Caption: Decision logic for responding to laboratory spills of this compound.

Storage & Stability

  • Shelf Life: 24 months if stored correctly.

  • Conditions:

    • Store at 2–8°C (Refrigerator).

    • Keep container tightly closed in a dry, well-ventilated place.[2][4][5]

    • Protect from light (amber glass recommended).

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates), acid chlorides, and acid anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13469816, 1-Isopropyl-1H-pyrazole. Retrieved from [Link]

  • Elguero, J. (1984).Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. (Standard reference for pyrazole reactivity and regiochemistry).
  • European Chemicals Agency (ECHA). C&L Inventory: 1-isopropyl-1H-pyrazole.[1][7] Retrieved from [Link][1]

Sources

Methodological & Application

Application of Pyrazole Derivatives as Kinase Inhibitors: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. Its unique structural and electronic properties allow it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature exploited by numerous FDA-approved drugs. This guide provides an in-depth exploration of the application of pyrazole derivatives as kinase inhibitors, offering a suite of detailed protocols and field-proven insights for researchers in drug discovery. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is part of a self-validating system for generating robust and reliable data.

This document is structured to guide the researcher through the typical drug discovery cascade, from initial biochemical screening to cellular target engagement and finally to in vivo efficacy models. We will use two prominent examples of pyrazole-based kinase inhibitors, Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor), to illustrate these principles and protocols.

Part 1: Initial Screening and Biochemical Potency Determination

The first step in evaluating a novel pyrazole derivative is to determine its direct inhibitory activity against the purified target kinase. This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate by the kinase.

Choosing the Right Biochemical Assay

A variety of assay formats are available, each with its own advantages and limitations.[1][2] The choice of assay is critical and depends on factors such as throughput requirements, cost, and the specific characteristics of the kinase being studied.

Assay Technology Principle Advantages Disadvantages
Radiometric Assays Measures the incorporation of radioactive 32P or 33P from ATP into a substrate.Gold standard for sensitivity and direct measurement.[2]Requires handling of radioactive materials, waste disposal issues, low throughput.[3]
Fluorescence-Based (TR-FRET) Measures fluorescence resonance energy transfer between a donor and acceptor fluorophore upon substrate phosphorylation. Examples: LanthaScreen™, HTRF®.High throughput, non-radioactive, homogeneous format.[4]Potential for compound interference (autofluorescence), requires specific antibodies and labeled substrates.
Luminescence-Based Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).High throughput, high sensitivity, broad applicability across kinases.[3][5]Indirect measurement, susceptible to interference from compounds affecting luciferase.

For high-throughput screening (HTS) of a new pyrazole library, fluorescence- and luminescence-based assays are generally preferred due to their speed and scalability.[2]

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol provides a general framework for determining the IC50 value of a pyrazole derivative using a TR-FRET format, such as LanthaScreen™. This method relies on the principle that phosphorylation of a fluorescently labeled substrate by the kinase brings a terbium-labeled phospho-specific antibody into close proximity, allowing for energy transfer and a detectable signal.

Causality Behind the Choices:

  • TR-FRET vs. standard FRET: Time-resolved FRET minimizes background fluorescence from library compounds and plastics by introducing a delay between excitation and signal measurement.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase.[6] This ensures the assay is sensitive to competitive inhibitors. Using ATP concentrations that mimic physiological levels (e.g., 1 mM) can provide more biologically relevant data but may require higher inhibitor concentrations to achieve potency.[2]

  • EDTA in Stop Buffer: The kinase reaction is stopped by the addition of a buffer containing EDTA, which chelates Mg2+, a necessary cofactor for kinase activity.[7]

Step-by-Step Methodology: [7][8]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A.

    • Prepare a 2X solution of the kinase substrate (e.g., Fl-poly-GT) and 2X ATP (at the Km concentration for the target kinase) in Kinase Buffer A.

    • Prepare a 2X solution of the Tb-labeled phospho-specific antibody and 2X EDTA in TR-FRET Dilution Buffer.

    • Prepare a serial dilution of the pyrazole test compound in 100% DMSO, then create an intermediate 4X dilution series in Kinase Buffer A.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X test compound dilution.

    • Add 2.5 µL of the 4X kinase solution (prepared to a final concentration that gives ~80% of the maximum signal, determined in a prior kinase titration experiment).

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding 10 µL of the 2X EDTA/Tb-antibody mixture.

    • Mix gently and incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 495 nm (donor) and 520 nm (acceptor) with a 340 nm excitation.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.[7]

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1][9]

Protocol 2: Luminescence-Based ADP Detection Kinase Assay

This protocol uses the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted, and finally, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal.

Causality Behind the Choices:

  • Why measure ADP? Directly measuring product formation (ADP) can be more sensitive and less prone to interference than measuring substrate (ATP) depletion, especially at low levels of substrate conversion.[3]

  • Two-Step Process: The two-step process with an intermediate ATP depletion step is crucial for the assay's sensitivity, as it allows for the detection of small amounts of newly generated ADP without a high background signal from the initial ATP.[5]

Step-by-Step Methodology: [10]

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the pyrazole test compound.

    • In a white, opaque 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound in the appropriate kinase buffer. The total volume is typically 5 µL.

    • Include "no kinase" controls (for background) and "vehicle only" (e.g., DMSO) controls (for 100% activity).

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • First Detection Step (Stopping and ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Second Detection Step (ADP to ATP Conversion and Luminescence):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzyme and substrate needed to convert ADP to ATP and generate light.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The amount of light generated is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate percent inhibition relative to controls and plot against inhibitor concentration to determine the IC50 value.

Assay Validation: The Z'-Factor

For any HTS assay, it is critical to ensure its robustness and reliability. The Z'-factor is a statistical parameter used to quantify the quality of an assay.[11][12]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., uninhibited reaction).

  • μn and σn are the mean and standard deviation of the negative control (e.g., fully inhibited reaction or no enzyme).

Z'-Factor Value Interpretation
> 0.5Excellent assay, suitable for HTS.[11][12]
0 to 0.5Marginal assay, may require optimization.[11][12]
< 0Poor assay, not suitable for screening.[11][12]

Protocol for Z'-Factor Determination:

  • Prepare a 384-well plate with a large number of replicates (e.g., 96 wells each) of your positive control (vehicle/DMSO) and negative control (a known potent inhibitor at a concentration >10x its IC50 or no kinase).[13]

  • Run the assay according to the chosen protocol.

  • Calculate the mean and standard deviation for both control sets.

  • Use the formula above to calculate the Z'-factor. This should be done during assay development and periodically during screening campaigns to ensure data quality.

Part 2: Cellular Target Engagement and Functional Consequences

A potent biochemical inhibitor must also be effective in a cellular context. Cell-based assays are essential to confirm that the pyrazole derivative can cross the cell membrane, engage its target kinase, and inhibit its downstream signaling pathway.

G

Example Pathway 1: JAK-STAT Signaling (Target for Ruxolitinib)

The Janus Kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling. Upon cytokine binding, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.

// Nodes Cytokine [label="Cytokine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; STAT [label="STAT (inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; pSTAT [label="p-STAT (active dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Ruxolitinib [label="Ruxolitinib\n(Pyrazole Inhibitor)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=1.5];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates (P)"]; STAT -> pSTAT [style=invis]; // for layout JAK -> pSTAT [style=invis]; // for layout pSTAT -> Nucleus [label="Translocates"]; Nucleus -> Gene; Ruxolitinib -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } } Caption: Simplified JAK-STAT signaling pathway and inhibition by Ruxolitinib.

Protocol 3: Western Blot for Phospho-STAT (p-STAT)

This protocol is designed to measure the inhibition of JAK kinase activity in cells by assessing the phosphorylation status of its direct substrate, STAT3.[14] It is a cornerstone assay for validating target engagement of JAK inhibitors.

Causality Behind the Choices:

  • Serum Starvation: Cells are often serum-starved before stimulation to reduce basal levels of kinase activity, thereby increasing the signal-to-noise ratio upon cytokine stimulation.[14]

  • Phosphatase Inhibitors: The lysis buffer must be supplemented with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins after cell lysis.[14][15]

  • BSA for Blocking: Bovine Serum Albumin (BSA) is often preferred over non-fat milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (like casein) that can cause high background.[14][16]

  • Total Protein Probing: After probing for the phosphorylated protein, the membrane is stripped and re-probed for the total protein (e.g., total STAT3). This serves as a crucial loading control to ensure that any observed decrease in the phospho-signal is due to inhibition and not simply due to less protein being loaded in that lane.[14][17]

Step-by-Step Methodology: [14][16]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEL cells, which have a constitutively active JAK2-V617F mutation) at an appropriate density in a 6-well plate.

    • Treat cells with varying concentrations of the pyrazole inhibitor (e.g., Ruxolitinib) for 1-2 hours. Include a vehicle control (DMSO).

    • For non-constitutively active pathways, serum-starve cells for 4-6 hours before treatment, then stimulate with a cytokine (e.g., IL-6) for 15-30 minutes to induce JAK-STAT signaling.[14]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]

  • SDS-PAGE and Western Blot:

    • Separate protein lysates on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein (e.g., anti-p-STAT3 Tyr705).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Stripping and Re-probing:

    • Strip the membrane using a mild stripping buffer.

    • Re-block and probe with an antibody against the total STAT3 protein to confirm equal loading.

Protocol 4: Cell Proliferation Assay

To assess the functional consequences of kinase inhibition, a cell proliferation assay is performed. This measures the inhibitor's ability to arrest the growth of cancer cells that are dependent on the target kinase's activity.

Step-by-Step Methodology: [18][19]

  • Cell Seeding: Seed cells (e.g., H3122, an EML4-ALK positive lung cancer line) in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the pyrazole inhibitor (e.g., Crizotinib) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (which measures ATP content as an indicator of metabolic activity) or MTS reagent.

    • Incubate as per the manufacturer's instructions.

    • Read the luminescence or absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated controls.

    • Plot the viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Part 3: In Vivo Efficacy Assessment

The final preclinical step is to evaluate the pyrazole inhibitor's efficacy in a living organism, typically using a mouse xenograft model. This provides crucial information on the compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.

Protocol 5: Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model using a cancer cell line driven by the target kinase.[20][21]

Causality Behind the Choices:

  • Immunodeficient Mice: Nude or SCID mice are used because they lack a functional immune system and will not reject the transplanted human tumor cells.

  • Cell Line Selection: The chosen cell line must be dependent on the kinase pathway being targeted. For example, Ba/F3 cells engineered to express EML4-ALK are dependent on ALK activity for survival and are a good model for testing ALK inhibitors.[20] H3122 cells are a human lung cancer line with a native EML4-ALK fusion.[22]

  • Tumor Volume Measurement: Caliper measurements are a non-invasive and reliable way to monitor tumor growth and the response to treatment over time.[23]

Step-by-Step Methodology: [21][23]

  • Cell Preparation: Culture the selected cancer cells (e.g., H3122 for an ALK inhibitor study) to ~80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5-10 x 106 cells in 100-200 µL) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with digital calipers every 2-3 days and calculate the volume (Volume = (Width² x Length) / 2).

  • Randomization and Dosing:

    • When tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, pyrazole inhibitor at different doses).

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target modulation, immunohistochemistry for proliferation markers like Ki-67).[18]

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Knapp, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Anusuya, S., & Gromiha, M. M. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Chen, Z., et al. (n.d.). Inhibition of ALK, PI3K/MEK, and HSP90 in Murine Lung Adenocarcinoma Induced by EML4-ALK Fusion Oncogene. NIH. [Link]

  • Dar, A. C., et al. (n.d.). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. [Link]

  • ResearchGate. (n.d.). Western blot analysis of phosphorylation of STAT3 and JAK1/2. [Link]

  • ResearchGate. (n.d.). (A) Determination of the Z′ factor for the automated kinase assay under.... [Link]

  • Larsen, S. K., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PubMed. [Link]

  • Salido, M., et al. (n.d.). Crizotinib and testing for ALK. PubMed. [Link]

  • McDonough, J. F., et al. (n.d.). Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors. NIH. [Link]

  • ResearchGate. (2025). (PDF) Evaluation of EML4-ALK Fusion Proteins in Non–Small Cell Lung Cancer Using Small Molecule Inhibitors 1 2. [Link]

  • Akhtar, M. J., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Thunnissen, E., et al. (n.d.). EML4-ALK testing in non-small cell carcinomas of the lung: a review with recommendations. PMC. [Link]

  • Holla, V., et al. (2022). Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial. PMC. [Link]

  • Wang, Z., et al. (n.d.). Responses to crizotinib in patients with ALK-positive lung adenocarcinoma who tested immunohistochemistry (IHC)-positive and fluorescence in situ hybridization (FISH)-negative. NIH. [Link]

Sources

Application Notes and Protocols: 1-isopropyl-3-methyl-1H-pyrazole as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Advantage of 1-isopropyl-3-methyl-1H-pyrazole in Catalysis

Pyrazole derivatives are a significant class of N-donor ligands in transition metal catalysis, valued for their robust coordination chemistry and the tunability of their steric and electronic properties.[1] The structural flexibility of the pyrazole ring allows for precise control over the catalytic environment, influencing reaction rates, selectivity, and catalyst stability.[1] Within this family, this compound emerges as a ligand of particular interest. The isopropyl group at the N1 position provides moderate steric bulk, which can be crucial in promoting reductive elimination and preventing catalyst deactivation pathways such as the formation of bridging dimers. The methyl group at the C3 position further influences the electronic landscape of the pyrazole ring.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.

Ligand Synthesis: A Detailed Protocol for this compound

The synthesis of this compound is readily achieved via the Knorr pyrazole synthesis, a reliable condensation reaction between a β-diketone and a hydrazine derivative.[2]

Protocol 1: Synthesis of this compound

Materials:

  • Isopropylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of isopropylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.

  • Slowly add acetylacetone (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Expected Characterization Data: While specific spectra for this exact molecule are not readily available in the literature, the following are expected characteristic signals based on similar pyrazole structures:[3][4]

  • ¹H NMR (CDCl₃): Signals corresponding to the isopropyl group (a septet and a doublet), the methyl group (a singlet), and the pyrazole ring protons (two doublets or singlets).

  • ¹³C NMR (CDCl₃): Resonances for the isopropyl carbons, the methyl carbon, and the three pyrazole ring carbons.

  • IR (neat): Characteristic peaks for C-H and C=N stretching vibrations.

  • Mass Spectrometry (ESI+): A molecular ion peak corresponding to [M+H]⁺.

In-Situ Catalyst Preparation and Application in Cross-Coupling Reactions

The true utility of this compound is realized when it is employed as a ligand in transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are foundational methods in modern organic synthesis. The following protocols detail the use of our target ligand in these transformations.

Conceptual Workflow for Ligand Application in Catalysis

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Pd_Aryl_Halide Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl_Halide Oxidative Addition (Ar-X) Pd_Aryl_Boronate Ar-Pd(II)-Ar'(L₂) Pd_Aryl_Halide->Pd_Aryl_Boronate Transmetalation (Ar'B(OH)₂ + Base) Pd_Aryl_Boronate->Pd0 Product Ar-Ar' Pd_Aryl_Boronate->Product Reductive Elimination

Sources

Experimental ¹H NMR Analysis of Pyrazole Compounds: Protocols and Tautomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Challenge in Drug Discovery

Pyrazole derivatives are ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) [1]. However, their analysis presents a unique spectroscopic challenge: annular tautomerism .[1]

Unlike fixed heterocycles,


-unsubstituted pyrazoles exist in a dynamic equilibrium where the proton rapidly migrates between nitrogen atoms (

and

).[1] This phenomenon often results in broad, averaged, or disappearing signals in ¹H NMR spectra, leading to misinterpretation of structural purity or substitution patterns.

This guide provides a rigorous experimental framework to characterize pyrazoles, resolving tautomeric ambiguity and distinguishing regioisomers (1,3- vs. 1,5-substitution) with high confidence.[1]

Fundamentals of Pyrazole ¹H NMR

The pyrazole ring contains three carbon-bound protons (in the unsubstituted form) and one exchangeable nitrogen-bound proton.[1]

Characteristic Chemical Shifts & Couplings

In a static system (slow exchange), the protons are chemically distinct. In rapid exchange, H3 and H5 become equivalent.

Table 1: Typical ¹H NMR Parameters for Pyrazoles (DMSO-d₆)

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
N-H (H1) 10.0 – 13.5Broad SingletN/AHighly solvent/temp dependent; often invisible in CDCl₃ due to exchange.[1]
C3-H 7.4 – 8.0Doublet (d)

Deshielded by adjacent Nitrogen.[1]
C5-H 7.4 – 8.0Doublet (d)

Often overlaps with C3-H if tautomerism is fast.[1]
C4-H 6.2 – 6.6Triplet (t) or dd

Upfield due to higher electron density; distinctive "triplet-like" appearance.

Key Insight: The coupling constant


 is typically indistinguishable from 

, resulting in C4-H appearing as a pseudo-triplet (

) rather than a doublet of doublets (

) [2].

Critical Challenge: Annular Tautomerism

The migration of the NH proton causes the interconversion between the


-tautomer and the 

-tautomer.[1]
Mechanism and Spectral Consequences

When the exchange rate (


) is faster than the NMR time scale (

), the H3 and H5 signals coalesce into a single peak.
  • Fast Exchange (Room Temp, CDCl₃): H3 and H5 appear equivalent.[1]

  • Slow Exchange (Low Temp or DMSO): H3 and H5 resolve into distinct signals.

Visualization of Tautomeric Equilibrium

Tautomerism T1 1H-Pyrazole (N1-H, N2) TS Transition State (Proton Transfer) T1->TS -H+ / +H+ Result_Slow Slow Exchange Spectrum: Distinct H3 & H5 Peaks T1->Result_Slow Low Temp / DMSO TS->T1 T2 2H-Pyrazole (N1, N2-H) TS->T2 Result_Fast Fast Exchange Spectrum: Single Averaged Peak (H3/H5) TS->Result_Fast High Temp / CDCl3 T2->TS T2->Result_Slow

Figure 1: Annular tautomerism mechanism and its impact on NMR observables.

Experimental Protocol

Sample Preparation

The choice of solvent is the single most critical variable in pyrazole analysis.[1]

  • Preferred Solvent: DMSO-d₆ [1][2]

    • Why: DMSO is a strong hydrogen bond acceptor.[1] It "locks" the NH proton via H-bonding, significantly slowing the exchange rate (

      
      ).[1] This sharpens the NH signal and often resolves H3 from H5 [3].[1]
      
  • Alternative: CDCl₃ [3]

    • Risk: Traces of acid in chloroform catalyze proton exchange, often broadening the NH signal into the baseline.

    • Mitigation: Filter through basic alumina or use CDCl₃ stored over silver foil to remove acidic impurities.[1]

Protocol Steps:

  • Mass: Weigh 5–10 mg of analyte.

  • Solvation: Dissolve in 0.6 mL DMSO-d₆. Vortex for 30 seconds.[1]

  • Filtration: If any turbidity remains, filter through a glass wool plug (undissolved solids cause magnetic susceptibility distortion/line broadening).[1]

Acquisition Parameters

Standard parameters often fail to capture the broad NH signal or accurate integrals.[1]

  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Spectral Width (SW): Set to 16 ppm (standard is often 10-12 ppm). Pyrazole NH protons can shift downfield to 13-14 ppm in strongly H-bonded complexes.[1]

  • Relaxation Delay (D1): Increase to 3–5 seconds .

    • Reasoning: Quaternary carbons and isolated protons in heterocycles often have long

      
       relaxation times.[1] Short D1 leads to under-integration [4].[1]
      
  • Scans (NS): Minimum 64 scans to resolve low-intensity broad NH peaks.

Variable Temperature (VT) Experiments

If signals are broad (coalescence point), perform a VT experiment to reach the fast or slow exchange limit.

  • To Sharpen (Fast Exchange): Heat to 320–330 K.

  • To Resolve (Slow Exchange): Cool to 240–260 K (requires CD₂Cl₂ or Acetone-d₆; DMSO freezes at 291 K).

Advanced Characterization: Regioisomer Determination

Synthesizing


-substituted pyrazoles often yields a mixture of 1,3-substituted  and 1,5-substituted  isomers.[1] These cannot be distinguished solely by 1D ¹H NMR shifts.[1]
The NOE Strategy

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assigning regiochemistry.[1]

  • 1,5-Isomer: The

    
    -substituent is spatially close to the C5-H .[1] Strong NOE observed.
    
  • 1,3-Isomer: The

    
    -substituent is distant from C3-H  (and C5 is substituted).[1] Weak or No NOE observed.[1]
    
Analytical Workflow Diagram

RegioID Start Unknown N-Substituted Pyrazole Exp1 Run 1D ¹H NMR (Assign N-R group & Ring H) Start->Exp1 Exp2 Run 1D NOE or 2D NOESY Irradiate N-R protons Exp1->Exp2 Decision NOE to Ring Proton? Exp2->Decision Res1 Strong NOE to C5-H Conclusion: 1,5-Isomer Decision->Res1 Yes Res2 No/Weak NOE to Ring H Conclusion: 1,3-Isomer Decision->Res2 No

Figure 2: Decision tree for distinguishing 1,3- vs 1,5-substituted pyrazoles using NOE.

2D Heteronuclear Confirmation (¹H-¹⁵N HMBC)

If NOE is ambiguous, use ¹H-¹⁵N HMBC (at natural abundance).[1]

  • N1 (pyrrole-like) typically resonates at -170 to -190 ppm (relative to CH₃NO₂).[1]

  • N2 (pyridine-like) resonates at -60 to -80 ppm .[1]

  • Cross-peaks from the

    
    -substituent protons to 
    
    
    
    definitively prove the attachment point [5].[1]

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Missing NH Signal Rapid exchange with solvent (D₂O/MeOD) or water.[1]Switch to dry DMSO-d₆.[1] Ensure sample is strictly anhydrous.
Broad H3/H5 Signals Coalescence temperature (intermediate exchange).Run VT-NMR: Heat to 50°C to sharpen (average) or cool to -20°C to resolve.[1]
Integration Error (<1H) Incomplete relaxation (

).
Increase Relaxation Delay (D1) to 5–10s.
Extra Peaks Rotamers (if bulky groups present) or Tautomers.[1][4]VT-NMR: Rotamers coalesce at high temp.[1][4]

References

  • Review of Pyrazole Pharmaceuticals: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011.[1]

  • Coupling Constants & Multiplicity: Reich, H. J.[1] "Structure Determination Using NMR: Heterocyclic Coupling Constants." University of Wisconsin-Madison Chemistry.[1]

  • Solvent Effects on Tautomerism: Claramunt, R. M., et al.[1] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2003.[1][5]

  • Quantitative NMR Parameters: Bharti, S. K., et al. "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 2012.[1]

  • Nitrogen-15 HMBC Applications: Martin, G. E., & Hadden, C. E.[1] "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 2000.[1]

Sources

Application Notes and Protocols for Antimicrobial Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1] This has catalyzed the exploration of novel chemical scaffolds with antimicrobial potential. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4][5][6] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for the antimicrobial screening of novel pyrazole derivatives. It emphasizes not only the procedural steps but also the underlying scientific principles and critical considerations necessary for generating reliable and reproducible data.

Part 1: Foundational Principles of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is the cornerstone of antimicrobial drug discovery. These in vitro assays are designed to determine the concentration of a compound required to inhibit or kill a specific microorganism. The two most widely employed methods for the initial screening of novel compounds are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition (ZOI).[7][8] These methods are complementary, with the MIC providing a quantitative measure of potency and the ZOI offering a qualitative to semi-quantitative assessment of the compound's diffusibility and activity.

A critical and often overlooked aspect when screening synthetic compounds like pyrazoles is their inherent low aqueous solubility.[9] To address this, organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.[10][11][12][13] However, it is imperative to control the final concentration of the solvent in the assay, as it can exhibit its own antimicrobial effects at higher concentrations.[10][14]

Part 2: Experimental Workflow for Antimicrobial Screening of Pyrazole Derivatives

The overall workflow for screening pyrazole derivatives can be visualized as a multi-step process, from initial compound preparation to final data analysis and interpretation.

Antimicrobial Screening Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound_Prep Compound Solubilization (e.g., in DMSO) Assay_Selection Assay Selection Compound_Prep->Assay_Selection Media_Prep Microbial Media and Reagent Preparation Media_Prep->Assay_Selection Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Assay_Selection Broth_Microdilution Broth Microdilution (MIC Determination) Assay_Selection->Broth_Microdilution Quantitative Agar_Diffusion Agar Well Diffusion (ZOI Measurement) Assay_Selection->Agar_Diffusion Qualitative/ Semi-quantitative Incubation Incubation Broth_Microdilution->Incubation Agar_Diffusion->Incubation Data_Collection Data Collection (MIC/ZOI Reading) Incubation->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: High-level workflow for antimicrobial screening of pyrazole derivatives.

Part 3: Detailed Protocols and Methodologies

Preparation of Pyrazole Derivatives

A significant challenge in screening synthetic compounds like pyrazoles is their often poor water solubility.[9] This necessitates the use of an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[10][11][12][13]

Protocol 1: Stock Solution Preparation

  • Weighing the Compound: Accurately weigh a precise amount of the pyrazole derivative using an analytical balance.

  • Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Gentle vortexing or sonication may be required to ensure complete dissolution.

  • Sterilization: While DMSO is a harsh solvent, filter sterilization of the stock solution using a 0.22 µm syringe filter is recommended to prevent contamination of the assays.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Insight: The use of a high-concentration stock in DMSO allows for subsequent dilutions in aqueous media, ensuring that the final concentration of DMSO in the assay remains low enough to not interfere with microbial growth.[10][14]

Microbial Strain Selection and Inoculum Preparation

The selection of microbial strains is critical for a comprehensive screening program. A panel of clinically relevant and quality control strains from a reputable source like the American Type Culture Collection (ATCC) should be used.[15][16][17][18]

Table 1: Recommended Microbial Strains for Initial Screening

Category Species ATCC Number Rationale
Gram-positive Bacteria Staphylococcus aureusATCC 25923 / ATCC 29213Common cause of skin and soft tissue infections, including MRSA.[15][16][18]
Enterococcus faecalisATCC 29212Important nosocomial pathogen, known for antibiotic resistance.[16][18]
Gram-negative Bacteria Escherichia coliATCC 25922Representative of enteric bacteria, a common cause of various infections.[15][16][18]
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen known for its intrinsic and acquired resistance.[15][16][18]
Fungi (Yeast) Candida albicansATCC 10231Common cause of fungal infections, particularly in immunocompromised individuals.[18]

Protocol 2: Standardized Inoculum Preparation

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22][23][24]

  • Bacterial/Fungal Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Transfer the colonies into a tube containing sterile saline or broth.

  • Turbidity Adjustment: Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[25] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[25]

  • Final Dilution: Further dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final desired inoculum concentration for the specific assay.

Causality Insight: Standardization of the inoculum is arguably the most critical variable in susceptibility testing. A consistent number of microbial cells ensures that the results are reproducible and comparable across different experiments and laboratories.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of a compound.[25][26] It provides a quantitative result that is essential for understanding the potency of the pyrazole derivative. The following protocol is adapted from CLSI M07 guidelines.[19][20][21][22][23]

Broth Microdilution Workflow Prep_Plate Prepare 96-well plate with serial dilutions of pyrazole derivative Add_Inoculum Add standardized microbial inoculum to each well Prep_Plate->Add_Inoculum Incubate Incubate at 35°C ± 2°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Protocol 3: Broth Microdilution Assay

  • Plate Preparation: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivative stock solution in CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Prepare the standardized inoculum as described in Protocol 2 and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.[25] Add 50 µL of this diluted inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay.

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) with a known MIC for the quality control strain being tested.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[25]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth of the organism.[25] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[25]

Agar Well Diffusion for Zone of Inhibition (ZOI) Measurement

The agar well diffusion method is a simpler, qualitative or semi-quantitative method to screen for antimicrobial activity.[8][27] It is particularly useful for a preliminary assessment of a large number of compounds.

Protocol 4: Agar Well Diffusion Assay

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Using a sterile cotton swab, evenly streak the surface of the MHA plate with the standardized inoculum (0.5 McFarland).

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.[8]

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrazole derivative solution (at a specific concentration) into each well.[8]

  • Controls:

    • Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the compound.

    • Positive Control: A well containing a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[27]

  • ZOI Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Part 4: Data Analysis, Interpretation, and Reporting

4.1. Interpreting MIC Values

The MIC value is a direct measure of the potency of the pyrazole derivative. A lower MIC indicates higher potency.

Table 2: Example MIC Data for Pyrazole Derivatives

Compound ID S. aureus ATCC 25923 MIC (µg/mL) E. coli ATCC 25922 MIC (µg/mL) C. albicans ATCC 10231 MIC (µg/mL)
Pyrazole-A864>128
Pyrazole-B16>12832
Pyrazole-C43216
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

4.2. Interpreting Zone of Inhibition (ZOI)

The diameter of the ZOI is an indicator of the antimicrobial activity and the diffusibility of the compound in the agar. A larger ZOI generally suggests greater activity.

Table 3: Example ZOI Data for Pyrazole Derivatives (at 100 µ g/well )

Compound ID S. aureus ATCC 25923 ZOI (mm) E. coli ATCC 25922 ZOI (mm) C. albicans ATCC 10231 ZOI (mm)
Pyrazole-A2214<6
Pyrazole-B18<615
Pyrazole-C251619
Ciprofloxacin (10 µg)2832N/A
Fluconazole (25 µg)N/AN/A24

4.3. Reporting

A comprehensive report should include:

  • Detailed information about the pyrazole derivatives tested.

  • The specific microbial strains used.

  • The detailed protocols followed, including any modifications.

  • The MIC and/or ZOI data presented in a clear and organized manner (e.g., tables).

  • A summary of the findings and a comparison to control compounds.

Part 5: Troubleshooting and Best Practices

  • Inconsistent Results: Variability in results can often be traced back to inconsistencies in the inoculum preparation.[28] Always use a freshly prepared and standardized inoculum.

  • Compound Precipitation: If the pyrazole derivative precipitates upon dilution in the aqueous medium, consider preparing an intermediate dilution in a co-solvent or adjusting the initial stock concentration.

  • Solvent Effects: Always include a solvent control to ensure that the observed antimicrobial activity is not due to the solvent itself.[10][14]

  • Quality Control: Routinely test quality control strains with known susceptibility profiles to ensure the validity of the assay and the reagents.[15][17][18]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the antimicrobial screening of novel pyrazole derivatives. By adhering to standardized methodologies, exercising careful control over experimental variables, and employing appropriate data analysis techniques, researchers can generate high-quality, reproducible data. This is a critical step in the journey of discovering and developing new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]

  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Pate, J. B. (2015). M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. Slideshare. [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • PubMed. (n.d.). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. [Link]

  • Benchmarking. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • ANSI Webstore. (n.d.). CLSI M07-A10 and CLSI M100-S26 - Package contains. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Scribd. (n.d.). M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate newest edition 2025. [Link]

  • National Institutes of Health. (n.d.). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). [Link]

  • National Institutes of Health. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]

  • National Institutes of Health. (n.d.). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. [Link]

  • American Society for Microbiology. (n.d.). Comparison of MICs of Fluconazole and Flucytosine When Dissolved in Dimethyl Sulfoxide or Water. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • Sciforum. (n.d.). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. [Link]

  • PubMed. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • National Institutes of Health. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

  • CLP. (2025). New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2025). Influence of DMSO on antifungal activity during susceptibility testing in vitro. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • National Institutes of Health. (n.d.). Better antimicrobial resistance data analysis and reporting in less time. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • EUCAST. (n.d.). EUCAST - Home. [Link]

  • ResearchGate. (2021). Better Antimicrobial Resistance Data Analysis & Reporting in Less Time. [Link]

  • National Institutes of Health. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • National Institutes of Health. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

  • ResearchGate. (2024). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • CLSI. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • PubMed. (1997). Problems arising in antimicrobial therapy due to false susceptibility testing. [Link]

Sources

Troubleshooting & Optimization

scaling up 1-isopropyl-3-methyl-1H-pyrazole production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Production of 1-Isopropyl-3-Methyl-1H-Pyrazole

Topic: Process Chemistry & Scale-Up Guide Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists.[1]

Introduction: The Regioselectivity Challenge

Scaling up This compound presents a classic heterocyclic challenge: regiocontrol .[1] The pyrazole ring's tautomeric nature means that introducing substituents often yields a mixture of 1,3- and 1,5-isomers.[1]

For pharmaceutical applications, the 1,3-isomer (where the isopropyl group is on N1 and the methyl group is on C3) is typically the desired pharmacophore due to its specific steric profile.[1] The 1,5-isomer (where substituents are adjacent) is a common impurity that is difficult to remove.[1]

This guide outlines two validated routes:

  • The "Precision" Route (Cyclization): High regioselectivity using masked carbonyls.[1]

  • The "Commodity" Route (Alkylation): Lower cost but requires rigorous purification.[1]

Part 1: Route Selection & Process Logic

Decision Matrix: Which Route Fits Your Scale?
FeatureRoute A: Regioselective Cyclization Route B: Direct Alkylation
Chemistry Isopropylhydrazine + 4,4-dimethoxy-2-butanone3-Methylpyrazole + Isopropyl Bromide
Regioselectivity High (>95:5) favoring 1,3-isomerModerate (~3:1) favoring 1,3-isomer
Purification Simple distillation or crystallizationHigh-efficiency fractional distillation (Rectification)
Cost Driver Raw materials (Hydrazine/Acetal)Energy (Distillation) & Yield Loss
Safety Profile High Hazard (Hydrazines are toxic/unstable)Moderate Hazard (Alkyl halides)
Recommended For GMP / High-Purity Requirements Non-GMP / Cost-Sensitive Bulk
Visualizing the Chemistry

G cluster_0 Route A: Precision Cyclization cluster_1 Route B: Direct Alkylation Hydrazine Isopropylhydrazine (Nucleophile) Inter Hydrazone Intermediate (Regiocontrol Point) Hydrazine->Inter Attack on Ketone (Kinetic Control) Acetal 4,4-Dimethoxy-2-butanone (Masked 1,3-Dicarbonyl) Acetal->Inter TargetA This compound (Major Product) Inter->TargetA Acid Cyclization Pyraz 3(5)-Methylpyrazole (Tautomeric Mix) Mix Isomeric Mixture Pyraz->Mix Base/Solvent Alkyl Isopropyl Bromide (Electrophile) Alkyl->Mix TargetB 1,3-Isomer (75-80%) Mix->TargetB Distillation Impurity 1,5-Isomer (20-25%) Mix->Impurity Waste

Figure 1: Mechanistic comparison of synthesis routes.[1] Route A locks regiochemistry early via hydrazone formation.

Part 2: Detailed Protocols

Protocol A: The "Precision" Route (Recommended for Scale-Up)

Rationale: This method leverages the differential reactivity of a ketone vs. an acetal.[1] The terminal nitrogen of the hydrazine (more nucleophilic) attacks the unmasked ketone first, directing the regiochemistry.[1]

Materials:

  • Isopropylhydrazine hydrochloride (1.0 eq)

  • 4,4-Dimethoxy-2-butanone (1.05 eq)[1]

  • Ethanol (Solvent, 5-10 volumes)

  • Conc. HCl (Catalyst)

Step-by-Step Workflow:

  • Hydrazone Formation: Charge Ethanol and Isopropylhydrazine HCl into the reactor. Cool to 0-5°C.[1]

  • Addition: Add 4,4-dimethoxy-2-butanone dropwise. Critical: Maintain temperature <10°C to prevent premature cyclization or side reactions.[1]

  • The "Locking" Step: Stir at 20°C for 2-4 hours. The hydrazine reacts with the ketone carbonyl to form the hydrazone.[1] The acetal remains intact.[1]

  • Cyclization: Add catalytic conc. HCl (0.1 eq). Heat to reflux (78°C) for 3-6 hours. The acid hydrolyzes the acetal, and the internal nitrogen attacks the resulting aldehyde/cation to close the ring.[1]

  • Workup: Cool to RT. Neutralize with NaOH or NaHCO3.[1] Remove ethanol via vacuum distillation.[1]

  • Isolation: Partition residue between water and MTBE (or Ethyl Acetate).[1] Wash organic layer with brine.[1] Dry and concentrate.

  • Purification: Vacuum distillation.

Self-Validating Check:

  • In-Process Control (IPC): Monitor disappearance of hydrazone intermediate by HPLC/TLC.

  • Regio-Check: The crude ratio should be >95:5 favoring the 1,3-isomer.[1]

Protocol B: The "Commodity" Route (Alkylation)

Rationale: 3-methylpyrazole is cheap.[1] Alkylation is direct but produces the 1,5-isomer because the lone pair on N2 (adjacent to the methyl) is also nucleophilic, though sterically hindered.[1]

Materials:

  • 3-Methylpyrazole (1.0 eq)[2][3]

  • Isopropyl Bromide (1.2 eq)

  • KOH or NaOH (flake/pellet, 1.5 eq)

  • DMSO (or Phase Transfer Catalyst in Toluene)

Step-by-Step Workflow:

  • Deprotonation: Dissolve 3-methylpyrazole in DMSO. Add KOH. Stir at 20°C until dissolved (exothermic).

  • Alkylation: Add Isopropyl Bromide slowly. Caution: Exothermic reaction.[1] Maintain T < 40°C to minimize poly-alkylation.

  • Reaction: Stir at 40-50°C for 5-8 hours.

  • Quench: Pour into ice water. Extract with Toluene or DCM.[1]

  • Purification (The Hard Part):

    • The crude will contain ~75% 1,3-isomer and ~25% 1,5-isomer.[1]

    • Rectification: Use a fractional distillation column with high theoretical plates (>20). The 1,5-isomer (more sterically crowded) typically boils at a slightly different temperature (often lower) than the 1,3-isomer.[1]

Part 3: Troubleshooting & FAQs

Q1: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer? (The "Self-Validating" System)

Answer: You must use NOE (Nuclear Overhauser Effect) NMR spectroscopy .[1] Simple 1H NMR is often insufficient because chemical shifts are similar.[1]

  • This compound (Target):

    • The Isopropyl group is on N1.[1] The Methyl is on C3.[1][4][5]

    • They are far apart .[1]

    • NOE Signal: You will see an NOE correlation between the Isopropyl CH proton and the Ring Proton at C5 (the proton adjacent to N1).[1]

  • 1-Isopropyl-5-Methyl-1H-Pyrazole (Impurity):

    • The Isopropyl group is on N1.[1] The Methyl is on C5.[1][5]

    • They are adjacent .[1]

    • NOE Signal: You will see a strong NOE correlation between the Isopropyl CH proton and the Methyl group protons.[1]

Logic Table for NMR Validation:

Observation (NOE) Conclusion Action
iPr(CH) ↔ Ring H(C5) Correct Structure (1,3) Proceed to release batch.

| iPr(CH) ↔ Methyl(CH3) | Wrong Isomer (1,5) | Reprocess / Check Route. |

Q2: My yield in Route A (Cyclization) is low. What happened?

Troubleshooting Guide:

  • Did you control the pH? If the reaction is too acidic during the initial addition, the acetal may hydrolyze before the hydrazone forms, leading to random condensation (polymerization).[1] Fix: Ensure the initial step is neutral or slightly basic (from the hydrazine free base) before adding acid for cyclization.[1]

  • Is the hydrazine fresh? Isopropylhydrazine oxidizes easily.[1] Use the hydrochloride salt for better stability and release the free base in situ if needed.[1]

Q3: Can I avoid distillation?

Answer: For Route B, no .[1] The isomers are liquids with similar polarities; crystallization is rarely effective unless you form a solid salt (e.g., oxalate or picrate), which adds steps.[1] For Route A, if the regioselectivity is >98%, a simple flash filtration or wash may suffice, but distillation is recommended for pharmaceutical purity (>99.5%).[1]

Q4: Safety concerns with Isopropylhydrazine?

Answer: Hydrazines are potential carcinogens and can be unstable.[1]

  • Scale-Up Tip: Consider Flow Chemistry .[1] Generate the hydrazine in situ or react it immediately in a flow reactor to minimize the inventory of hazardous intermediates.[1]

  • Alternative: Use Route B if your facility cannot handle bulk hydrazines, but be prepared for the yield loss in the distillation step.[1]

Part 4: References

  • Regioselective Synthesis of Pyrazoles:

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

    • Source: ACS Omega, 2023.[1]

    • URL:[Link]

    • Relevance: Discusses the mechanism of hydrazine attack on enones/masked dicarbonyls to control regiochemistry.

  • Separation of Pyrazole Isomers:

    • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[1]

    • Source: ResearchGate / Coke and Chemistry, 2011.[1]

    • URL:[Link]

    • Relevance: Validates that rectification (fractional distillation) is a viable industrial method for separating 1,3- and 1,5-dialkylpyrazoles.[1]

  • NMR Characterization:

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

    • Source: MDPI, Molecules, 2021.[1]

    • URL:[Link][3]

    • Relevance: Provides theoretical and experimental backing for the tautomeric preferences and NMR assignment of pyrazole isomers.

Sources

Technical Support Center: Troubleshooting NMR Peak Assignment in Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter challenges in assigning the NMR spectra of these versatile heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, but their rich structural diversity, often complicated by phenomena like tautomerism, can make spectral interpretation a significant hurdle.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). The methodologies described herein are grounded in established spectroscopic principles and are designed to provide a self-validating system for accurate structure elucidation.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Workflows & Experimental Protocols

  • Reference Data

  • References

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show more signals than expected for my pyrazole derivative?

A1: This is one of the most common issues and is often due to annular tautomerism . Pyrazoles unsubstituted at the N1 position can exist as a mixture of two rapidly interconverting tautomers.[1][2] If the exchange is slow on the NMR timescale (often achievable at low temperatures), you will see two distinct sets of signals, one for each tautomer.[2][3]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomerism is the cause, you may see signals broaden, coalesce, and then sharpen into a single averaged set as the temperature increases.[1] Conversely, lowering the temperature can resolve averaged signals into two distinct sets.

  • 2D NMR (HSQC/HMBC): Use 2D NMR to confirm the presence of two distinct spin systems. An HMBC experiment is particularly useful for assigning quaternary carbons and linking different parts of each tautomer.

  • Consider Rotamers: If your molecule has bulky substituents (e.g., phenyl groups), you might be observing rotamers due to restricted bond rotation. VT-NMR can also help confirm this; signals from rotamers will also coalesce at higher temperatures.

Tautomerism_Effect Start Complex Pyrazole NMR Spectrum Observed Question1 More Signals Than Expected? Start->Question1 Tautomerism Annular Tautomerism Question1->Tautomerism Yes Rotamers Rotational Isomers (Bulky Groups) Question1->Rotamers Yes VT_NMR Perform Variable Temperature (VT) NMR Tautomerism->VT_NMR Rotamers->VT_NMR Coalescence Signals Coalesce at Higher Temp? VT_NMR->Coalescence Conclusion Confirmed Tautomers or Rotamers Coalescence->Conclusion Yes

Caption: Troubleshooting workflow for extra signals in pyrazole NMR spectra.

Q2: I see a very broad signal in my ¹H NMR spectrum. What is it?

A2: A broad signal, typically in the 10-14 ppm range, is characteristic of the N-H proton of the pyrazole ring.[2] Its broadness is due to several factors:

  • Proton Exchange: The N-H proton can exchange with other labile protons (like trace water) or between pyrazole molecules, which shortens its relaxation time and broadens the signal.[1]

  • Quadrupolar Coupling: The proton is attached to a nitrogen atom (¹⁴N), which has a nuclear quadrupole moment. This provides an efficient relaxation pathway, leading to significant signal broadening.

Troubleshooting Steps:

  • D₂O Exchange: To confirm the signal is from an N-H (or O-H) proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad signal should diminish or disappear completely as the N-H is replaced by N-D.

  • Solvent Effects: In solvents like DMSO-d₆, which is a hydrogen bond acceptor, the N-H signal is often sharper and more well-defined compared to in CDCl₃.[4]

Q3: How can I distinguish between the H3 and H5 protons (or C3 and C5 carbons) in a substituted pyrazole?

A3: Assigning the 3- and 5-positions can be challenging, especially when tautomerism is present. The chemical shifts are highly sensitive to the nature and position of substituents.[2][5]

Troubleshooting Steps:

  • HMBC is Key: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most reliable method.[6][7] Look for 2- and 3-bond correlations from the pyrazole protons to the pyrazole carbons. For example, the H4 proton will show correlations to both C3 and C5. A substituent's protons will show a 3-bond correlation to the carbon it is attached to (C3 or C5).

  • NOESY/ROESY for Regiochemistry: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be definitive, especially for N-substituted pyrazoles.[8] An NOE is observed between protons that are close in space (<5 Å).[9] For an N1-substituted pyrazole, an NOE will be observed between the N1-substituent's protons and the H5 proton, but not the H3 proton.

  • ¹³C Chemical Shifts: The chemical shifts of C3 and C5 can be indicative of the substitution pattern, although this is not always unambiguous.[5] Electron-withdrawing groups tend to shift the attached carbon downfield.

HMBC_NOESY cluster_pyrazole N1-Substituted Pyrazole cluster_correlations Key 2D NMR Correlations N1 N1-R N2 N2 HMBC_C5 HMBC: R ↔ C5 N1->HMBC_C5 3J HMBC_C4 HMBC: R ↔ C4 N1->HMBC_C4 4J (weaker) NOESY_H5 NOESY: R ↔ H5 N1->NOESY_H5 Through Space C3 C3-X C4 C4-H C5 C5-H

Caption: Key HMBC and NOESY correlations for assigning C5/H5 in N1-substituted pyrazoles.

Q4: My proton signals are overlapping, making analysis impossible. What can I do?

A4: Signal overlap is a common problem in complex molecules, especially in the aromatic region.

Troubleshooting Steps:

  • Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and can resolve overlapping multiplets.

  • 2D NMR (COSY/TOCSY): A COSY (Correlation Spectroscopy) experiment will reveal which protons are J-coupled to each other, even if their signals overlap.[6] A TOCSY (Total Correlation Spectroscopy) experiment is even more powerful, as it shows correlations between all protons within a spin system, not just direct neighbors.

  • Change the Solvent: Sometimes, changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of certain protons enough to resolve the overlap.

Q5: The coupling constants in my pyrazole ring seem unusual. Why?

A5: In cases of fast tautomeric exchange, the observed coupling constants will be an average of the values for the two individual tautomers. For a simple pyrazole, the typical coupling constants are J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[2] These values can be altered by substituents. If you observe averaged signals, the apparent coupling patterns may seem non-standard.

Troubleshooting Workflows & Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Tautomerism Analysis

Objective: To investigate dynamic processes like tautomerism or restricted rotation by acquiring NMR spectra at different temperatures.

Methodology:

  • Sample Preparation: Prepare a sample of your pyrazole derivative (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈, or CD₂Cl₂) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • High-Temperature Spectra: Gradually increase the temperature in increments of 10-20 K (e.g., 318 K, 338 K, 358 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Low-Temperature Spectra: Cool the sample down from room temperature in increments of 10-20 K (e.g., 278 K, 258 K, 238 K). Be mindful of the solvent's freezing point.

  • Data Analysis: Look for changes in the spectra as a function of temperature. The coalescence of two signals into one broad peak, which then sharpens at higher temperatures, is a classic sign of two species in exchange.[3]

Protocol 2: D₂O Exchange for Identification of Labile Protons

Objective: To obtain a standard proton spectrum and identify exchangeable (N-H, O-H) protons.

Methodology:

  • Sample Preparation: Prepare a sample by dissolving ~5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum.

  • Add D₂O: After the initial spectrum is recorded, remove the tube from the spectrometer. Add one drop (~10-20 µL) of deuterium oxide (D₂O).

  • Mix and Re-acquire: Cap the tube and shake vigorously for 1-2 minutes to ensure mixing. Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton (and any other exchangeable protons) will have disappeared or significantly decreased in intensity in the second spectrum.

Protocol 3: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)

Objective: To unambiguously determine the connectivity of the molecule.

Methodology:

  • Sample Preparation: A slightly more concentrated sample (~15-20 mg in 0.6-0.7 mL of solvent) is recommended for 2D NMR.

  • COSY (Correlation Spectroscopy): [6]

    • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).

    • Setup: Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker). The spectral width in both dimensions (F1 and F2) should encompass all proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): [10]

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

    • Setup: Select an HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker for phase-sensitive, multiplicity-edited spectra). Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-160 ppm). The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to 145 Hz for aromatic/heteroaromatic systems.

  • HMBC (Heteronuclear Multiple Bond Correlation): [10][11]

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for assigning quaternary carbons and connecting molecular fragments.

    • Setup: Use the same sample as for the HSQC experiment. Select an HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker). Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC. The experiment is optimized for a long-range coupling constant, typically set to 8-10 Hz.

Protocol 4: Nuclear Overhauser Effect (NOE) for Regiochemistry Determination

Objective: To determine the spatial proximity of protons to establish regiochemistry.

Methodology:

  • Sample Preparation: Use the same sample as for other NMR experiments. Ensure the sample is free of paramagnetic impurities.

  • 1D NOE (Difference Spectroscopy):

    • Purpose: To selectively irradiate one proton signal and observe which other proton signals show an enhancement.

    • Setup: This involves acquiring a control spectrum and then a series of spectra where specific frequencies are irradiated. The difference spectrum shows the NOE enhancements.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To observe all NOEs in the molecule simultaneously.

    • Setup: Select a NOESY pulse sequence (e.g., 'noesygpph' on Bruker). A key parameter is the mixing time (d8), which is typically set to 500-800 ms. This time allows for magnetization transfer between spatially close protons.

  • Analysis: Look for cross-peaks between protons that are not J-coupled. For example, in an N1-substituted pyrazole, a cross-peak between the N1-substituent's protons and the H5 proton confirms their spatial proximity and thus the regiochemistry.[8]

Reference Data

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Pyrazole Nucleus

Note that these values are highly dependent on substitution and solvent.[2]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Typical Coupling Constants (Hz)[2]
N-H 10.0 - 14.0 (often broad)--
H3 / C3 7.5 - 8.2130 - 155³J₃₄ ≈ 1.9 - 2.5
H4 / C4 6.2 - 6.8100 - 115⁴J₃₅ ≈ 0.5 - 0.9
H5 / C5 7.5 - 8.2130 - 155³J₄₅ ≈ 1.9 - 2.5

References

  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC.
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019, July 19).
  • Structure Elucidation of a Pyrazolo[3][4]pyran Derivative by NMR Spectroscopy - PMC - NIH. (2007, May 24). Retrieved from

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20).
  • HSQC and HMBC - NMR Core Facility - Columbia University.
  • 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube. (2020, April 10).
  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024, November 12).

Sources

Technical Support Center: Optimizing Pyrazole Synthesis from 1,3-Diketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the classical and highly versatile Knorr pyrazole synthesis and its modern variations. Here, we address common challenges, provide in-depth scientific explanations, and offer field-proven protocols to help you optimize your reaction conditions and achieve high yields of pure products.

Section 1: The Core Reaction - Mechanism & Key Parameters

The synthesis of pyrazoles via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a cornerstone of heterocyclic chemistry.[1][2] First reported by Ludwig Knorr in 1883, this reaction provides a straightforward and rapid route to polysubstituted pyrazoles.[1][3] Understanding the underlying mechanism is crucial for effective troubleshooting and optimization.

The reaction proceeds through an initial nucleophilic attack by one nitrogen of the hydrazine on one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring.[4][5]

Knorr_Pyrazole_Synthesis General Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products diketone 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone r1 + hydrazine Hydrazine r2 hemiaminal Cyclized Intermediate (Hydroxylpyrazolidine) hydrazone->hemiaminal r3 (Intramolecular Cyclization) pyrazole Pyrazole hemiaminal->pyrazole r4 (-H₂O, Dehydration) r5 + water 2 H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.

Key Experimental Parameters

Successful pyrazole synthesis depends on the careful control of several factors:

  • Choice of Hydrazine: Simple hydrazine hydrate is effective, but substituted hydrazines (e.g., phenylhydrazine, tosylhydrazine) are commonly used to install substituents at the N1 position. The nucleophilicity of the hydrazine is a key factor.

  • 1,3-Diketone Structure: The reactivity of the two carbonyl groups dictates the reaction rate and, in the case of unsymmetrical diketones, the regioselectivity. Electron-withdrawing groups (e.g., -CF₃) can enhance the electrophilicity of the adjacent carbonyl carbon.[1]

  • Catalyst: The reaction is typically catalyzed by acid (e.g., acetic acid, TsOH) to activate the carbonyl groups.[4] However, some modern methods utilize basic or metal catalysts, or even proceed under neutral, catalyst-free conditions, sometimes with microwave assistance.[3][6][7]

  • Solvent: Polar protic solvents like ethanol are traditional choices. However, aprotic dipolar solvents such as DMF or DMAc can sometimes lead to better results and improved regioselectivity.[1] Solvent-free conditions have also been shown to be effective, offering a "green" chemistry approach.[8][9]

  • Temperature: Reactions are often run at elevated temperatures (reflux) to drive the dehydration step. Room temperature conditions are also feasible for highly reactive substrates.[3][6]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My TLC/LC-MS analysis shows only starting materials, even after several hours at reflux. What are the likely causes and how can I fix it?

A: This is a common issue that can usually be traced back to one of three areas: reagent quality, catalyst activity, or reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low / No Yield: Starting Material Unchanged reagents Step 1: Verify Reagent Quality start->reagents diketone_check Is 1,3-Diketone stable? (Check for degradation/self-condensation) reagents->diketone_check If Reagents OK, move to Catalyst hydrazine_check Is Hydrazine fresh? (Hydrazine hydrate can degrade) diketone_check->hydrazine_check catalyst Step 2: Check Catalyst hydrazine_check->catalyst acid_check Is acid catalyst present and active? (e.g., glacial acetic acid, not dilute) catalyst->acid_check base_check If using a base, is it appropriate? (e.g., not quenching hydrazine) acid_check->base_check conditions Step 3: Adjust Conditions base_check->conditions If Catalyst OK, adjust Conditions temp_check Increase temperature? (Reflux to ensure dehydration) conditions->temp_check solvent_check Change solvent? (Try aprotic polar like DMF) temp_check->solvent_check concentration_check Increase concentration? (Promotes bimolecular reaction) solvent_check->concentration_check success Reaction Proceeds concentration_check->success

Caption: Decision tree for troubleshooting low reaction yields.

  • Reagent Integrity:

    • 1,3-Diketone: Some diketones can be unstable. Confirm the purity of your starting material by NMR or melting point.

    • Hydrazine: Hydrazine hydrate is susceptible to oxidation. Use a fresh bottle or distill it if you suspect degradation. Phenylhydrazine can also degrade and change color (from yellow to dark red/brown).

  • Catalyst Issues: The cyclocondensation often requires a catalyst to proceed efficiently.[3]

    • Acid Catalysis: A few drops of glacial acetic acid are typically sufficient. If your system is sensitive, other acids like p-toluenesulfonic acid (p-TSA) can be used. Ensure the acid is not neutralized by other components in your reaction.

    • No Catalyst: While some reactions work without a catalyst, many do not.[3] If you are attempting a catalyst-free synthesis, you may need to increase the temperature significantly or switch to microwave irradiation.

  • Suboptimal Conditions:

    • Temperature: The final dehydration step is often the rate-limiting step and requires heat. Ensure your reaction is reaching the appropriate reflux temperature for the solvent used.

    • Solvent: If the reaction is sluggish in ethanol, switching to a higher-boiling or aprotic polar solvent like N,N-dimethylformamide (DMF) can accelerate the reaction and improve solubility.[1]

Issue 2: Formation of Multiple Products & Regioselectivity Problems

Q: My reaction with an unsymmetrical 1,3-diketone yields two distinct product spots on TLC, which I believe are regioisomers. How can I control the regioselectivity?

A: This is the most significant challenge in pyrazole synthesis from unsymmetrical 1,3-diketones.[10] The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.[1][3]

Controlling Regioselectivity:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. If one side of your diketone has a bulky substituent (e.g., a t-butyl group), the reaction will likely favor the isomer resulting from attack at the other carbonyl.

  • Electronic Effects: An electron-withdrawing group (like -CF₃) makes the adjacent carbonyl carbon more electrophilic and thus a more favorable site for the initial attack. This is a powerful tool for directing the reaction.[1] For example, the reaction of 1,1,1-trifluoro-2,4-pentanedione with phenylhydrazine overwhelmingly yields the pyrazole where the phenyl group is adjacent to the methyl-substituted carbon.

  • pH Control & Solvent Choice: The regioselectivity can be highly dependent on the reaction pH. Under acidic conditions, the reaction may proceed via the more stable hydrazone intermediate. Studies have shown that aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can dramatically improve regioselectivity, in some cases providing a single isomer where traditional methods in ethanol yield a mixture.[1][3]

Table 1: Factors Influencing Regioselectivity

FactorInfluence on Initial Hydrazine AttackExpected OutcomeReference
Steric Bulk Attack is favored at the less hindered carbonyl.Higher proportion of the less sterically crowded isomer.[10]
Electron-Withdrawing Group (EWG) Attack is favored at the carbonyl adjacent to the EWG.High selectivity for the isomer with the EWG at the 5-position.[1]
Solvent Aprotic polar solvents (e.g., DMAc) can favor one pathway.Can significantly increase the ratio of one regioisomer over the other.[1][3]
pH Can alter the site of initial attack by protonating one carbonyl preferentially.Can shift the isomeric ratio; requires empirical optimization.[10]

Issue 3: Difficult Product Purification

Q: My crude product is an oil/very impure solid, and column chromatography is giving poor separation or resulting in product loss. What are better purification strategies?

A: Pyrazoles can be basic and may interact strongly with silica gel, leading to streaking and poor recovery during chromatography.

Alternative Purification Strategies:

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom (the N2 in the ring), you can perform an acid-base workup.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your pyrazole product will move to the aqueous layer as a protonated salt.

    • Wash the organic layer to remove non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until the pyrazole precipitates out.

    • Extract the now neutral product back into an organic solvent, dry, and concentrate.

  • Recrystallization: This is often the best method for obtaining highly pure solid products.

    • Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[11]

    • The general technique is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. If using a mixed solvent system, dissolve in the better solvent (e.g., ethanol) and add the poorer solvent (e.g., water) dropwise until turbidity persists, then heat to re-dissolve and cool.[11]

  • Modified Chromatography: If chromatography is unavoidable:

    • Deactivate Silica: Pre-treat your silica gel with triethylamine. A common method is to add ~1% triethylamine to your eluent system, which will occupy the acidic sites on the silica and prevent your basic product from sticking.[11]

    • Use Alumina: Neutral or basic alumina can be a better stationary phase for basic compounds like pyrazoles.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol to start with for a simple pyrazole synthesis?

A1: A robust starting point is the reaction of acetylacetone with phenylhydrazine.

Protocol: Synthesis of 1-phenyl-3,5-dimethylpyrazole

  • To a 50 mL round-bottom flask, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

  • Add phenylhydrazine (1.08 g, 10 mmol) to the solution with stirring.

  • Add 3-4 drops of glacial acetic acid as a catalyst.[5]

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 80-85°C) for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Once the starting materials are consumed, allow the reaction to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water (20 mL) to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain a pure white crystalline product.

Q2: Can I perform this reaction without a solvent?

A2: Yes, solvent-free synthesis is a viable and environmentally friendly option, often accelerated by microwave irradiation.[7][9] The reactants are mixed, sometimes with a solid support like silica or a basic catalyst like potassium carbonate, and heated.[12] This method can dramatically reduce reaction times and simplify workup.

Q3: How do I confirm the structure and regiochemistry of my product?

A3: A combination of spectroscopic techniques is essential.

  • ¹H and ¹³C NMR: This is the most powerful tool. The chemical shifts and coupling patterns will confirm the overall structure.

  • 2D NMR (NOESY/HMBC): For determining regiochemistry in unsymmetrical pyrazoles, 2D NMR is definitive. A Nuclear Overhauser Effect (NOE) between the N1-substituent and a substituent at the C5 position can confirm their proximity. Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons over 2-3 bonds, helping to piece together the connectivity.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • X-ray Crystallography: If you can grow a suitable crystal, this provides unambiguous proof of the structure and regiochemistry.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Process for the purification of pyrazoles. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Source not specified. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). (2003). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). MDPI. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). PMC. [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (2007). ResearchGate. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. (2021). ResearchGate. [Link]

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Technical Support Center: Stability Testing of 1-isopropyl-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stability testing of 1-isopropyl-3-methyl-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for navigating the complexities of stability studies for this important class of molecules. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, field-tested insights to empower you in your experimental endeavors.

Introduction: The Criticality of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It provides crucial evidence on how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For this compound derivatives, a scaffold with significant potential in medicinal chemistry, a thorough understanding of their stability profile is paramount for ensuring safety, efficacy, and shelf-life.[3] This guide will walk you through the essential aspects of designing, executing, and troubleshooting stability studies for these compounds.

Part 1: Understanding the Stability Landscape of this compound Derivatives

The stability of a this compound derivative is intrinsically linked to its structure. The pyrazole core, being an aromatic heterocycle, generally exhibits a degree of stability. However, the substituents—the N-isopropyl group and the C-methyl group, along with other functional groups in a given derivative—play a crucial role in dictating its susceptibility to degradation.

Potential Degradation Pathways

While specific degradation pathways must be empirically determined through forced degradation studies, we can anticipate several potential routes based on the chemistry of the pyrazole ring and related structures:

  • Hydrolysis: Derivatives containing hydrolyzable functional groups, such as esters or amides, are prone to degradation under acidic or basic conditions.[4] The stability of the pyrazole ring itself to hydrolysis is generally high, but extreme pH and elevated temperatures can promote ring cleavage.

  • Oxidation: While the pyrazole ring is relatively resistant to oxidation, the N-isopropyl and C-methyl groups can be susceptible to oxidative degradation.[5] Oxidative stress, potentially initiated by atmospheric oxygen, peroxides, or metal ions, could lead to the formation of N-oxides, hydroxylated species, or other degradation products.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrazole derivatives, leading to the formation of photoproducts.[5][7] The specific chromophores within the molecule will determine its photosensitivity.

  • Thermal Degradation: At elevated temperatures, this compound derivatives can undergo thermal decomposition. Potential pathways for related nitropyrazoles include the cleavage of the bond between the pyrazole ring and its substituents (e.g., a nitro group) and cleavage of the N-N bond within the pyrazole ring itself.[4]

Part 2: Designing a Robust Stability Testing Program

A comprehensive stability testing program for this compound derivatives should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][8][9]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability and for developing a stability-indicating analytical method.[10][11] These studies involve subjecting the compound to conditions more severe than those expected during long-term storage.

Table 1: Recommended Forced Degradation Conditions (Based on ICH Q1A) [2][12]

Stress ConditionTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CHydrolysis of susceptible functional groups, potential ring cleavage at harsh conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CHydrolysis of susceptible functional groups, potential for base-catalyzed rearrangements.
Oxidation 3% to 30% H₂O₂, room temperatureFormation of N-oxides, hydroxylated products, or other oxidative degradants.
Thermal Dry heat, elevated temperatures (e.g., 60-80°C)Thermally induced decomposition, fragmentation, or rearrangement.
Photostability Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m²Photochemical reactions leading to various degradation products.

Part 3: The Analytical Workhorse: Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the decrease of the active substance and the formation of degradation products.[13][14]

Experimental Protocol: Developing a Stability-Indicating RP-HPLC Method
  • Objective: To develop a reverse-phase HPLC method capable of separating the this compound derivative from all potential degradation products.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Initial Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined from the UV spectrum of the parent compound (a PDA detector is invaluable here).

  • Method Development and Optimization:

    • Inject the unstressed sample and the samples from the forced degradation studies.

    • Evaluate the chromatograms for peak shape, resolution between the parent peak and any degradation products, and the appearance of new peaks.

    • Optimize the gradient, mobile phase composition (e.g., trying methanol as the organic modifier), and pH to achieve adequate separation.

Part 4: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

HPLC and Chromatography Issues

Q1: I'm observing significant peak tailing for my this compound derivative. What's the cause and how can I fix it?

A1: Peak tailing for basic compounds like pyrazoles is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[15][16]

  • Causality: The lone pair of electrons on the pyrazole nitrogen can interact with the free silanol groups, leading to a secondary retention mechanism that causes the peak to tail.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., using 0.1% formic or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions.[15]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to provide better peak shape for basic compounds.

    • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol interactions.

    • Consider a Different Stationary Phase: If tailing persists, exploring a column with a different stationary phase (e.g., a phenyl-hexyl or an embedded polar group column) may be beneficial.

Q2: I'm seeing unexpected peaks in my chromatograms, even in my blank injections. What are these "ghost peaks"?

A2: Ghost peaks are extraneous peaks that are not related to the sample and can originate from various sources of contamination.[5]

  • Causality: These peaks can arise from impurities in the mobile phase, carryover from previous injections, or leachables from the HPLC system components.

  • Troubleshooting Steps:

    • Isolate the Source: Run a series of blank injections, systematically eliminating potential sources. Start with a fresh mobile phase. If the peak persists, bypass the autosampler and inject manually.

    • Check Mobile Phase Purity: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.

    • Implement a Needle Wash: Use a strong solvent in your autosampler's needle wash to minimize carryover between injections.

    • System Flush: If contamination is suspected within the system, a thorough flush with a strong solvent (e.g., isopropanol) may be necessary.

Q3: The retention time of my main peak is shifting between injections. What could be the problem?

A3: Retention time instability can be caused by several factors related to the HPLC system or the mobile phase.

  • Causality: Fluctuations in mobile phase composition, column temperature, or flow rate can all lead to shifts in retention time.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump's proportioning valves are functioning correctly.

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift in gradient methods.

    • Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Degradation and Stability Issues

Q4: My compound seems to be degrading even under mild storage conditions in solution. What can I do to improve its stability for analytical testing?

A4: The inherent stability of your this compound derivative in solution will depend on its specific structure and the solvent system.

  • Causality: Degradation in solution can be due to hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Steps:

    • pH Adjustment: If hydrolysis is suspected, determine the pH of optimal stability and buffer your analytical solutions accordingly.

    • Use of Antioxidants: If oxidative degradation is a concern, consider adding a small amount of an antioxidant (e.g., BHT) to your sample solutions, provided it does not interfere with the analysis.

    • Protection from Light: Prepare and store solutions in amber vials to protect them from light.

    • Reduced Temperature: Storing solutions at reduced temperatures (e.g., 4°C) can slow down the rate of degradation.

Q5: I've performed forced degradation, but I'm not seeing any significant degradation. What should I do?

A5: If your compound is highly stable, you may need to employ more aggressive stress conditions to induce degradation.

  • Causality: The initial stress conditions may not be sufficient to overcome the activation energy for degradation.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

    • Increase Temperature: Elevate the temperature of the stress study.

    • Extend Exposure Time: Increase the duration of the stress exposure.

    • Use a Co-Solvent: If solubility is limiting the reaction in aqueous stress conditions, a co-solvent may be necessary.

Part 5: Frequently Asked Questions (FAQs)

Q: How much degradation is considered appropriate for a forced degradation study?

A: The goal is to achieve a noticeable but not complete degradation of the drug substance. A target degradation of 5-20% is generally considered appropriate.[12] This allows for the detection and quantification of degradation products without generating secondary or tertiary degradants that may not be relevant to the actual stability of the product.

Q: What is a "mass balance" and why is it important in stability studies?

A: Mass balance is an important aspect of a stability-indicating method. It is the process of accounting for all the drug substance after degradation. The sum of the assay value of the remaining drug substance and the levels of all degradation products should ideally be close to 100% of the initial concentration. A good mass balance provides confidence that all major degradation products have been detected.

Q: How do I identify the structure of the degradation products?

A: The structural elucidation of degradation products typically requires a combination of spectroscopic techniques. HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight and fragmentation pattern of the degradants.[4] For definitive structural confirmation, the degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q: Do I need to perform stability testing on different batches of my this compound derivative?

A: Yes, according to ICH guidelines, formal stability studies should be conducted on at least three primary batches of the drug substance.[2][9] This is to ensure that the manufacturing process is consistent and to provide a comprehensive understanding of the stability profile.

Visualization of Key Workflows

Workflow for Troubleshooting HPLC Peak Tailing

Caption: A decision-making workflow for diagnosing and resolving HPLC peak tailing issues.

Logical Flow for Forced Degradation and Method Development

Forced_Degradation_Workflow A Subject API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) C Analyze Stressed Samples A->C B Develop Initial HPLC Method (C18, Gradient Elution) B->C D Evaluate Peak Purity and Resolution C->D E Optimize Method (Gradient, pH, Column) D->E Resolution < 1.5 or Peak Purity Fails F Validate Stability-Indicating Method (ICH Q2(R1)) D->F Resolution ≥ 1.5 and All Peaks Pure E->C Re-analyze G Conduct Formal Stability Studies F->G

Caption: The logical progression from forced degradation to a validated stability-indicating method.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. Available at: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. Available at: [Link]

  • Carlos Serpa PhD in Chemistry Professor (Associate) at University of Coimbra. ResearchGate. Available at: [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. ResearchGate. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Unisi. Available at: [Link]

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. Royal Society of Chemistry. Available at: [Link]

  • [STUDIES ON THE COURSE OF HYDROLYTIC PROCESSES IN PYRAZOLONES OF THE METAMIZOLE TYPE]. PubMed. Available at: [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Understanding Extraneous Peaks in Chromatography. YouTube. Available at: [Link]

  • Causes of Failures in HPLC Chromatography. Medikamenter Quality Services. Available at: [Link]

  • (PDF) Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. Available at: [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Forced degradation studies. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Pyrazolyl-substituted polyconjugated molecules for optoelectronic applications. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]

  • Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation. University of Almería. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. National Institutes of Health. Available at: [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. ResearchGate. Available at: [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. JOCPR. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Navigating Pyrazole Isomerism: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Dance of Atoms and Activity

Within the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a core structure repeatedly found in a multitude of pharmacologically active agents.[1][2] From the potent anti-inflammatory action of Celecoxib to the anti-obesity properties of Rimonabant, pyrazole derivatives have demonstrated remarkable therapeutic versatility.[3][4] However, the efficacy of these compounds is not merely determined by the presence of the pyrazole ring, but by the precise three-dimensional arrangement of its substituents. This is where the critical concept of isomerism comes into play.

Positional isomers—molecules with the same chemical formula but different substituent arrangements on the pyrazole core—can exhibit drastically different biological activities, pharmacokinetic profiles, and toxicities. A subtle shift of a functional group from one position to another can transform a potent drug into an inactive compound, or worse, a toxic one. This guide provides an in-depth comparison of pyrazole isomers, grounded in experimental data, to illuminate the profound impact of structural nuance on biological function. We will explore the structural basis for these differences, examine definitive case studies, and provide the experimental frameworks necessary for researchers to conduct their own comparative analyses.

The Structural Imperative: Why Isomerism Dictates Function

The biological activity of a pyrazole derivative is dictated by its ability to interact with a specific biological target, such as an enzyme or a receptor. This interaction is governed by the molecule's electronic and steric properties, which are directly influenced by the placement of substituents on the pyrazole ring.

The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[5]

  • N1 Position: The nitrogen at this position is pyrrole-like and can act as a hydrogen bond donor.[5] Substitution at this position is critical for modulating pharmacokinetic properties and can influence target engagement.

  • N2 Position: This nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[5] The interplay between the N1 and N2 positions is fundamental to the ring's electronic character.

  • C3, C4, C5 Positions: These carbon atoms provide points for substitution that define the molecule's shape, lipophilicity, and ability to form key interactions (e.g., van der Waals forces, hydrogen bonds, ionic bonds) with the target protein.

Alkylation or arylation of an unsymmetrically substituted pyrazole can often lead to a mixture of N1 and N2 isomers, whose ratio can depend on the reaction conditions.[5][6] The resulting positional isomers can have vastly different pharmacological profiles. For instance, the precise positioning of phenyl groups at C3 and C5 versus C3 and C4 can completely alter the molecule's ability to fit within a specific binding pocket.

Figure 1. Logical flow from pyrazole core to differential biological activity due to isomerism.

Case Study 1: Selective COX-2 Inhibition and the 1,5-Diarylpyrazole Scaffold

The development of Celecoxib (Celebrex®) as a selective cyclooxygenase-2 (COX-2) inhibitor revolutionized the treatment of inflammatory conditions by offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[7][8] The key to its selectivity lies in the specific 1,5-diaryl substitution pattern on its pyrazole core.

The COX-2 active site has a larger, more accommodating binding pocket compared to the COX-1 isoform. Celecoxib's structure is exquisitely tailored to exploit this difference. The 5-phenyl group fits into the primary binding pocket, while the sulfonamide moiety on the 1-phenyl group projects into a secondary side-pocket unique to COX-2. This specific orientation is only possible with the 1,5-diaryl arrangement.

Studies on positional isomers have validated this structural requirement. For example, moving the p-sulfamoylphenyl group from the N1 position to the C3 position, while placing a different substituent at N1, drastically reduces or abolishes COX-2 selectivity and potency. The precise geometry required for dual-pocket occupancy is lost.

Comparative Activity Data
CompoundIsomer TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 1,5-Diarylpyrazole150.04375
SC-560 (Control) 1,5-Diarylpyrazole0.0096.30.0014
Hypothetical 1,3-Isomer 1,3-Diarylpyrazole>100>100N/A

Note: Data for Celecoxib and the COX-1 selective inhibitor SC-560 are representative. The "Hypothetical 1,3-Isomer" data is illustrative of the expected loss of activity based on established SAR principles for this class.

Figure 2. Experimental workflow for determining COX-1/COX-2 inhibition.

Protocol: COX-1/COX-2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of pyrazole isomers against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin

  • Arachidonic Acid (substrate)

  • Test Compounds (Pyrazole Isomers) dissolved in DMSO

  • Indomethacin or Celecoxib (positive control)

  • DMSO (vehicle control)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of each pyrazole isomer and control compound in DMSO. A typical concentration range would be 0.01 nM to 100 µM.

  • Enzyme Incubation:

    • In a 96-well plate, add 150 µL of Reaction Buffer.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Add 1 µL of the diluted test compound, control, or DMSO vehicle.

    • Incubate the plate at 37°C for 10 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution (final concentration ~10 µM) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 2 minutes.

  • Stop Reaction: Terminate the reaction by adding 10 µL of 1M HCl.

  • Quantification of PGE2:

    • Dilute the reaction mixture from each well into the assay buffer provided in the PGE2 EIA kit.

    • Follow the manufacturer's instructions for the ELISA to quantify the amount of PGE2 produced. This typically involves a competitive binding assay where PGE2 in the sample competes with a fixed amount of enzyme-linked PGE2 for a limited number of antibody binding sites.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value for each isomer against each enzyme.

    • Self-Validation: The positive controls (Indomethacin for non-selective, Celecoxib for COX-2 selective) should yield IC50 values within the expected range. The vehicle control should show maximum enzyme activity.

Case Study 2: Cannabinoid Receptor Antagonism and the 1,5-Diarylpyrazole Class

The cannabinoid receptor 1 (CB1) antagonist Rimonabant (SR141716A), though later withdrawn for psychiatric side effects, is a landmark example of a 1,5-diarylpyrazole in drug discovery.[9] The SAR for this class is well-defined and highly dependent on the specific placement of substituents.

  • N1 Position: Requires a bulky group, typically a 2,4-dichlorophenyl moiety, for high affinity.

  • C3 Position: A carboxamide group, often with a piperidinyl substituent, is crucial for antagonist activity.

  • C5 Position: A para-substituted phenyl ring (e.g., p-chlorophenyl) is optimal for receptor binding.[9][10]

Altering this isomeric arrangement leads to a dramatic loss of potency. For example, creating a 1,3-diarylpyrazole isomer by swapping the C3 and C5 substituents would disrupt the required spatial orientation of the key pharmacophoric elements, preventing effective binding to the CB1 receptor. Research into bioisosteric replacements, such as substituting the pyrazole core with an imidazole, has shown that while activity can sometimes be retained, the specific SAR of the substituents often correlates closely with the original pyrazole series, highlighting the pyrazole's role as a rigid scaffold that correctly orients the interacting groups.[11][12]

Comparative Activity Data
CompoundIsomer/Analog TypeCB1 Binding Affinity (Ki, nM)CB2 Binding Affinity (Ki, nM)Selectivity (CB2 Ki / CB1 Ki)
Rimonabant 1,5-Diarylpyrazole1.98>1000>500
AM251 1,5-Diarylpyrazole (p-Iodo)7.491630218
Hypothetical 1,3-Isomer 1,3-Diarylpyrazole>10,000>10,000N/A

Note: Data for Rimonabant and AM251 are from published literature. The "Hypothetical 1,3-Isomer" data is illustrative of the expected loss of affinity based on established SAR.[10]

Protocol: Radioligand Binding Assay for CB1 Receptors

This protocol outlines a competitive binding assay to determine the affinity of pyrazole isomers for the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293-CB1 or CHO-CB1)

  • [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

  • Test Compounds (Pyrazole Isomers) dissolved in DMSO

  • WIN 55,212-2 (unlabeled competitor for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following in a total volume of 200 µL:

    • Assay Buffer

    • Test compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • [³H]CP-55,940 at a fixed concentration near its Kd (e.g., 0.5-1.0 nM).

    • Cell membranes (typically 10-20 µg of protein per well).

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and membranes (no competitor).

    • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM WIN 55,212-2).

  • Incubation: Incubate the mixture at 30°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow vials to sit for several hours in the dark.

    • Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate as (Total Binding CPM) - (NSB CPM).

    • % Inhibition: Calculate the percentage of specific binding inhibited by each concentration of the test compound.

    • IC50 Calculation: Plot % inhibition vs. log concentration of the test compound and use non-linear regression to determine the IC50.

    • Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Self-Validation: The specific binding should be at least 80-90% of the total binding. The known competitor should fully displace the radioligand at high concentrations.

Conclusion

The evidence is unequivocal: isomerism is a defining factor in the biological activity of pyrazole derivatives. As demonstrated through the archetypal examples of a COX-2 inhibitor and a CB1 antagonist, the precise spatial arrangement of functional groups on the pyrazole scaffold is not a trivial detail but the very basis of molecular recognition and pharmacological effect. A change in substitution from a 1,5-diaryl pattern to a 1,3-diaryl pattern can be the difference between a highly selective drug and an inactive molecule.

For researchers in drug discovery, this underscores the necessity of meticulous synthesis and characterization. The generation and comparative testing of positional isomers should be a cornerstone of any SAR study involving the pyrazole nucleus. By employing rigorous and reproducible biological assays, such as those detailed in this guide, scientists can dissect the subtle structural requirements for activity, leading to the rational design of more potent, selective, and safer therapeutic agents.

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A Comparative Benchmarking of Pyrazole Derivatives in Oncology Research: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of compounds with a broad spectrum of pharmacological activities. In the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of investigation, leading to the discovery of several clinically approved and investigational drugs.[1] Their versatility allows for the targeting of a wide array of cancer-associated proteins, including kinases, enzymes involved in inflammatory pathways, and regulators of the cell cycle. This guide provides a comparative analysis of three prominent pyrazole derivatives that have made a significant impact on cancer research and clinical practice: Celecoxib, Pazopanib, and Axitinib. We will delve into their distinct mechanisms of action, compare their preclinical efficacy, and contextualize their clinical applications, offering a comprehensive resource for researchers in the field.

Comparative Analysis of Key Pyrazole Derivatives

This section provides a head-to-head comparison of Celecoxib, Pazopanib, and Axitinib, focusing on their primary targets, mechanisms of action, and preclinical efficacy.

Mechanism of Action: A Tale of Three Targets

The anticancer effects of these pyrazole derivatives stem from their ability to selectively interact with and inhibit key proteins driving cancer progression.

  • Celecoxib: Targeting the Inflammatory Milieu. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various cancers.[2] COX-2 is a key mediator of inflammation and plays a crucial role in tumorigenesis by promoting cell proliferation, angiogenesis, and invasion, while inhibiting apoptosis.[3] By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby modulating the tumor microenvironment and exerting its anticancer effects.[3] Interestingly, evidence also suggests that Celecoxib can induce apoptosis and cell cycle arrest through COX-2-independent pathways, including the inhibition of STAT3 phosphorylation and the disruption of mitochondrial membrane potential.[4][5]

  • Pazopanib: A Multi-Targeted Kinase Inhibitor. Pazopanib is a potent, oral multi-targeted tyrosine kinase inhibitor (TKI).[6] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[6][7] These receptors are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7] By blocking these receptors, Pazopanib effectively inhibits tumor angiogenesis and growth.[6]

  • Axitinib: A Potent and Selective VEGFR Inhibitor. Axitinib is a second-generation, potent, and selective inhibitor of VEGFRs 1, 2, and 3.[8][9][10] Its high affinity and selectivity for VEGFRs make it a powerful anti-angiogenic agent.[8][9][10] By binding to the ATP-binding site of VEGFRs, Axitinib blocks downstream signaling pathways that are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and tumor growth.[8][9]

Preclinical Efficacy: A Quantitative Comparison

The in vitro potency of these compounds is a key determinant of their therapeutic potential. The following table summarizes their half-maximal inhibitory concentrations (IC50) against their primary targets and various cancer cell lines.

Compound Primary Target(s) Target IC50 (nM) Cancer Cell Line Cell Viability IC50 (µM) Reference(s)
Celecoxib COX-240HNE1 (Nasopharyngeal)32.86[11]
CNE1-LMP1 (Nasopharyngeal)61.31[11]
Various Hematopoietic & Epithelial35-65[1]
Pazopanib VEGFR-1, -2, -310, 30, 47HUVEC (Endothelial)-[6][12]
PDGFR-β84[6][12]
c-Kit74[6][12]
Axitinib VEGFR-1, -2, -30.1, 0.2, 0.1-0.3HUVEC (Endothelial)-[10]
GB1B (Glioblastoma)3.58 (3 days), 2.21 (7 days)[13][14]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. This table provides a representative comparison based on available data.

Clinical Landscape: From Preclinical Promise to Patient Impact

The ultimate measure of an anticancer agent's success is its clinical efficacy. All three pyrazole derivatives have undergone extensive clinical evaluation, with Pazopanib and Axitinib receiving FDA approval for specific cancer indications.

Clinical Trial Highlights
Compound Cancer Type(s) Key Clinical Trial Findings Reference(s)
Celecoxib Colorectal Cancer (Stage III)Adjuvant celecoxib did not significantly improve disease-free survival.[15][16]
Metastatic Colorectal CancerAddition of celecoxib to FOLFIRI chemotherapy significantly increased the objective response rate (ORR).[17]
Advanced Cancers (Meta-analysis)Addition of celecoxib to treatment regimens significantly increased ORR.[18]
Pazopanib Metastatic Renal Cell CarcinomaNon-inferior to sunitinib in terms of progression-free survival (PFS). Median PFS: 8.4 months.[19]
Advanced Soft Tissue SarcomaSignificantly improved PFS compared to placebo. Median PFS: 4.6 months vs. 1.5 months.[20][21]
Axitinib Advanced Renal Cell Carcinoma (second-line)Significantly extended PFS compared to sorafenib. Median PFS: 6.7 months vs. 4.7 months.[22][23]
Advanced Renal Cell Carcinoma (first-line with Pembrolizumab)Combination therapy showed superior overall survival and PFS compared to sunitinib.[24][25]

Signaling Pathways and Mechanisms of Action: A Visual Guide

To understand the molecular basis of their anticancer activity, it is essential to visualize the signaling pathways they modulate.

Celecoxib's Dual Action: COX-2 Dependent and Independent Pathways

Celecoxib's primary mechanism involves the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins. This disrupts downstream signaling that promotes inflammation and cell proliferation. Additionally, Celecoxib can induce apoptosis and cell cycle arrest through COX-2-independent mechanisms, such as the inhibition of the STAT3 and Akt signaling pathways.[3][4]

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PDK1 PDK1 Growth_Factor_Receptor->PDK1 Activation STAT3 STAT3 Growth_Factor_Receptor->STAT3 Activation Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Proliferation_Genes Proliferation Genes Prostaglandins->Proliferation_Genes Activation Akt Akt PDK1->Akt Activation Apoptosis_Inhibition_Genes Apoptosis Inhibition Genes Akt->Apoptosis_Inhibition_Genes Inhibition CyclinD1 Cyclin D1 STAT3->CyclinD1 Transcription Celecoxib Celecoxib Celecoxib->COX2 Inhibition Celecoxib->PDK1 Inhibition Celecoxib->STAT3 Inhibition of Phosphorylation

Caption: Celecoxib's multifaceted mechanism of action.

Pazopanib and Axitinib: Targeting Angiogenesis through VEGFR Inhibition

Both Pazopanib and Axitinib exert their primary anticancer effects by inhibiting VEGFRs on endothelial cells. This blockade disrupts downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR pathways, leading to reduced endothelial cell proliferation, migration, and survival, and ultimately, the inhibition of angiogenesis.[7]

VEGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC Activation Akt Akt PI3K->Akt Activation MAPK MAPK PKC->MAPK Activation mTOR mTOR Akt->mTOR Activation Gene_Expression Gene Expression (Proliferation, Survival, Migration) MAPK->Gene_Expression Regulation mTOR->Gene_Expression Regulation Pazopanib_Axitinib Pazopanib / Axitinib Pazopanib_Axitinib->VEGFR Inhibition of Autophosphorylation

Caption: Inhibition of the VEGFR signaling pathway.

Experimental Protocols: A Practical Guide for the Laboratory

To facilitate the translation of this comparative data into actionable research, this section provides detailed, step-by-step protocols for key in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the pyrazole derivative at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivative and harvest as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL PI in PBS) and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Conclusion and Future Directions

The pyrazole derivatives Celecoxib, Pazopanib, and Axitinib exemplify the remarkable versatility of this chemical scaffold in the development of targeted anticancer therapies. Their distinct mechanisms of action, ranging from the modulation of the tumor microenvironment to the direct inhibition of key signaling pathways, underscore the diverse strategies that can be employed to combat cancer. This comparative guide provides a comprehensive overview of their preclinical and clinical profiles, along with practical experimental protocols to aid researchers in their own investigations.

The journey of pyrazole derivatives in oncology is far from over. Ongoing research continues to explore novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the combination of these agents with other therapeutic modalities, such as immunotherapy, holds immense promise for overcoming drug resistance and improving patient outcomes. As our understanding of cancer biology deepens, the rational design of next-generation pyrazole-based anticancer agents will undoubtedly continue to be a cornerstone of modern drug discovery.

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  • Rini, B. I., Escudier, B., Tomczak, P., & Motzer, R. J. (2018). Progression free survival vs overall survival: An example from randomised phase III trial with axitinib (AXIS) in metastatic renal cell carcinoma. ResearchGate. Retrieved from [Link]

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  • Kim, J. H., Jeong, D. H., & Kim, T. H. (2021). In vitro evaluation of the antitumor activity of axitinib in canine mammary gland tumor cell lines. BMC Veterinary Research, 17(1), 1–10. [Link]

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  • Motzer, R. J., Escudier, B., Tomczak, P., & Hutson, T. E. (2013). Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial. The Lancet Oncology, 14(6), 552–562. [Link]

  • Alliance for Clinical Trials in Oncology. (2025, December 15). Blood Test May Help Identify Which Colon Cancer Patients Benefit From NSAIDs. Retrieved from [Link]

  • Urology Times. (2024, September 25). Pazopanib plus bevacizumab shows promising phase 2 efficacy in ccRCC. Retrieved from [Link]

  • Escudier, B., & Gore, M. (2009). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Current Opinion in Investigational Drugs, 10(11), 1269–1279. [Link]

  • El-Sayed, S. A., El-Sabbagh, W. A., & El-Sherbiny, M. M. (2020). Celecoxib as an adjuvant to chemotherapy for patients with metastatic colorectal cancer: A randomized controlled clinical study. Saudi Medical Journal, 41(7), 743. [Link]

  • Zhang, Y., Wang, Y., & Li, J. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 716. [Link]

  • Meyerhardt, J. A., Shi, Q., Fuchs, C. S., & Ogino, S. (2021). Effect of Celecoxib vs Placebo Added to Standard Adjuvant Therapy on Disease-Free Survival among Patients with Stage III Colon Cancer: The CALGB/SWOG 80702 (Alliance) Randomized Clinical Trial. Washington University School of Medicine in St. Louis. Retrieved from [Link]

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Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Isopropyl-3-methyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-isopropyl-3-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active compounds. Its unique arrangement of a bulky isopropyl group at the N1 position and a methyl group at the C3 position provides a versatile platform for the development of targeted therapeutics. This guide offers an in-depth comparison of this compound analogs, elucidating the critical structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors and anticancer agents. By synthesizing data from key studies, we aim to provide actionable insights for researchers engaged in the design and optimization of novel pyrazole-based drugs.

The Versatile this compound Core: A Gateway to Kinase Inhibition

The strategic placement of the isopropyl and methyl groups on the pyrazole ring creates a distinct steric and electronic environment, influencing how analogs interact with their biological targets. A pivotal area of investigation for this scaffold has been in the realm of protein kinase inhibition, a critical therapeutic strategy in oncology and inflammatory diseases.

Targeting the RET Protein Kinase

A notable example of the therapeutic potential of this scaffold is in the development of inhibitors for the Rearranged during Transfection (RET) protein kinase, a receptor tyrosine kinase implicated in various cancers. A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been designed and evaluated for their RET inhibitory activity.

The core structure, a this compound fused with a pyrimidine ring, serves as the foundational hinge-binding motif. The SAR of these analogs primarily revolves around the nature of the substituent at the 3-position of the pyrazolopyrimidine core.

Key SAR Observations for RET Kinase Inhibitors:

  • Hydrophobic Side Arm is Crucial: The introduction of an extended hydrophobic side arm at the 3-position is a key determinant of inhibitory activity. This is exemplified by the potent inhibition observed with compounds bearing moieties like a piperidine ring connected to a substituted aromatic ring.

  • Aromatic Substitution Influences Potency: The nature and position of substituents on the terminal aromatic ring of the side arm significantly impact the inhibitory efficacy. This suggests that this part of the molecule likely interacts with a specific hydrophobic pocket within the kinase domain.

  • Selectivity Profile: The most promising analogs have demonstrated good selectivity for RET when screened against a panel of other kinases, highlighting the potential for developing targeted therapies with reduced off-target effects.

Below is a table summarizing the in vitro activity of key 1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs against RET kinase.

Compound ID3-Position SubstituentRET Kinase Inhibition (%) @ 1 µM
7a (R)-1-(3-(tert-butoxycarbonyl)piperidin-1-yl)ethyl95
7b (S)-1-(3-(tert-butoxycarbonyl)piperidin-1-yl)ethyl75
7c 1-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethyl88
7d 1-(morpholino)ethyl65

Data synthesized from the findings reported by Dinér, P., et al. (2012).

Synthetic Strategy: Building the this compound Library

The generation of a diverse library of analogs for SAR studies hinges on a robust and flexible synthetic route. A common and effective strategy begins with the synthesis of a key intermediate, 1-isopropyl-3-methyl-1H-pyrazol-4-amine, which can then be readily derivatized.

G cluster_0 Core Synthesis A Isopropylhydrazine + Acetylacetone B This compound A->B Cyclocondensation C Nitration B->C D 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole C->D E Reduction D->E F 1-Isopropyl-3-methyl-1H-pyrazol-4-amine (Key Intermediate) E->F G Acylation / Sulfonylation F->G Acyl/Sulfonyl Chlorides H Urea / Thiourea Formation F->H Isocyanates/Isothiocyanates I Reductive Amination F->I Aldehydes/Ketones J J G->J Amide/Sulfonamide Analogs K K H->K Urea/Thiourea Analogs L L I->L Amine Analogs

Caption: Synthetic workflow for generating diverse this compound analogs.

Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of this compound analogs as kinase inhibitors and anticancer agents.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., RET Kinase)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a generic tyrosine kinase substrate with a fluorescent label)

  • Test compounds dissolved in DMSO

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well or 384-well plate, add the test compound solution.

  • Add the recombinant RET kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Measure the fluorescence of the phosphorylated substrate using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Assay for Inhibition of RET Phosphorylation

This protocol describes the evaluation of a compound's ability to inhibit the phosphorylation of a downstream target of RET kinase within a cellular context.

Materials:

  • MCF-7 breast cancer cells (or another cell line expressing RET)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glial cell line-derived neurotrophic factor (GDNF) to stimulate RET phosphorylation

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-RET

  • Western blotting reagents and equipment

Procedure:

  • Seed MCF-7 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Stimulate the cells with GDNF for a short duration (e.g., 15 minutes) to induce RET signaling.

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK1/2 (as a downstream marker of RET activity) and total ERK1/2 (as a loading control). An anti-RET antibody can be used to confirm RET expression.

  • Visualize the protein bands and quantify the band intensities.

  • Determine the extent of inhibition of ERK1/2 phosphorylation by the test compound at different concentrations.

G cluster_0 Cell-Based Assay Workflow cluster_1 Signaling Pathway A Seed MCF-7 Cells B Compound Treatment A->B C GDNF Stimulation B->C D Cell Lysis C->D E Western Blotting D->E F Data Analysis E->F Inhibitor Pyrazole Analog GDNF GDNF RET RET Receptor GDNF->RET Binds & Activates ERK ERK1/2 RET->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Inhibitor->RET Inhibits

Caption: Workflow for cell-based evaluation of RET kinase inhibitors and the targeted signaling pathway.

Conclusion and Future Directions

The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide underscore the importance of specific structural modifications in dictating biological activity. The synthetic accessibility of this core allows for extensive derivatization, enabling a thorough exploration of the chemical space around the pyrazole ring.

Future research in this area should focus on:

  • Expanding the Target Space: Investigating the activity of this compound analogs against a broader range of kinases and other therapeutic targets.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target proteins to guide the rational design of next-generation inhibitors with improved potency and selectivity.

  • Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of promising analogs to enhance their in vivo efficacy and drug-like characteristics.

By leveraging the insights from SAR studies and employing modern drug discovery techniques, the this compound scaffold holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

  • Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, *5

A Comparative Guide to the Anti-Inflammatory Effects of Pyrazole vs. Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole and imidazole stand out as privileged heterocyclic scaffolds, forming the core of numerous compounds with significant therapeutic value. This guide offers an in-depth, objective comparison of the anti-inflammatory properties of pyrazole and imidazole derivatives, grounded in experimental data and mechanistic insights. As a senior application scientist, my aim is to provide a clear, evidence-based narrative that explains the "why" behind the science, empowering researchers to make informed decisions in their drug discovery endeavors.

Introduction: Two Heterocycles, Distinct Anti-Inflammatory Strategies

Inflammation is a complex biological response crucial for host defense but also a central driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for effective and safe anti-inflammatory agents is a perpetual challenge in drug development. Pyrazole and imidazole derivatives have emerged as two of the most fruitful areas of research in this field. However, they often employ fundamentally different strategies to quell the inflammatory cascade.

Pyrazole derivatives are most famously recognized for their potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This class of compounds includes the well-known non-steroidal anti-inflammatory drug (NSAID), celecoxib.

Imidazole derivatives , on the other hand, exhibit a broader range of anti-inflammatory mechanisms. While some can inhibit COX enzymes, a significant portion of their anti-inflammatory effects are attributed to the inhibition of p38 mitogen-activated protein (MAP) kinase, a key regulator of pro-inflammatory cytokine production. Additionally, certain imidazole-containing drugs, such as the antifungal miconazole and the antihypertensive losartan, have demonstrated anti-inflammatory properties through various other pathways.

This guide will dissect these differing mechanistic approaches, present comparative experimental data for representative compounds, and provide detailed protocols for key assays used to evaluate their anti-inflammatory efficacy.

Comparative Analysis of Mechanistic Pathways

The anti-inflammatory actions of pyrazole and imidazole derivatives diverge primarily at their initial molecular targets within the inflammatory signaling cascade. This section will explore these distinct pathways, supported by scientific evidence.

Pyrazole Derivatives: The COX-2 Inhibition Pathway

The hallmark of many anti-inflammatory pyrazole derivatives is their selective inhibition of COX-2. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

The therapeutic advantage of selective COX-2 inhibitors lies in their ability to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The diaryl-substituted pyrazole structure, as seen in celecoxib, is a key pharmacophore for this selective inhibition.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Phospholipase A2 Phospholipase A2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Catalyzes Conversion Inflammation\n(Pain, Swelling, Redness) Inflammation (Pain, Swelling, Redness) Prostaglandins (PGs)->Inflammation\n(Pain, Swelling, Redness) Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib)->COX-2 Inhibition

Figure 1: Simplified COX-2 inhibition pathway by pyrazole derivatives.

Imidazole Derivatives: A Multi-pronged Attack on Inflammation

The anti-inflammatory mechanisms of imidazole derivatives are more varied. A prominent pathway involves the inhibition of p38 MAP kinase. p38 MAPK is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, imidazole derivatives can effectively suppress the inflammatory response at a point upstream of cytokine release.

p38MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKs MAPKKs Inflammatory Stimuli (e.g., LPS, Cytokines)->MAPKKs p38 MAPK p38 MAPK MAPKKs->p38 MAPK Phosphorylation Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) p38 MAPK->Transcription Factors (e.g., NF-κB) Imidazole Derivatives Imidazole Derivatives Imidazole Derivatives->p38 MAPK Inhibition Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription Factors (e.g., NF-κB)->Pro-inflammatory Cytokines (TNF-α, IL-1β) Upregulation of Gene Expression Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation

Figure 2: Simplified p38 MAPK inhibition pathway by imidazole derivatives.

Beyond p38 MAPK inhibition, certain imidazole derivatives exhibit other anti-inflammatory actions:

  • Losartan , an angiotensin II receptor blocker, has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and inhibiting leukocyte adhesion.

  • Miconazole , an antifungal agent, can suppress inflammation by inhibiting the expression of pro-inflammatory chemokines.

  • Some imidazole derivatives have also been reported to inhibit COX-2, demonstrating a degree of mechanistic overlap with pyrazoles.

  • Other mechanisms include the inhibition of neutrophil degranulation and the generation of reactive oxygen species.

Comparative Experimental Data

Direct, head-to-head comparative studies of pyrazole and imidazole derivatives for their anti-inflammatory effects are not abundant in the literature. The following tables summarize representative data for specific derivatives from different studies to provide a quantitative perspective. It is crucial to interpret this data with the understanding that experimental conditions may vary between studies.

In Vitro Anti-Inflammatory Activity
Compound ClassDerivativeTargetIC50 (µM)Reference
Pyrazole CelecoxibCOX-20.045
CelecoxibCOX-115
Compound 6eCOX-2Comparable to Celecoxib
Imidazole Adezmapimod (SB203580)p38 MAPK0.222
Compound AA6p38 MAPK0.403

IC50: Half-maximal inhibitory concentration.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Compound ClassDerivativeDoseInhibition of Edema (%)Time Point (hours)Reference
Pyrazole Compound 6eNot specified93.625
Indomethacin (Reference)Not specifiedNot specifiedNot specified
Imidazole Imidazole alkaloid (EPI)Not specifiedSignificant reductionNot specified
Imidazole alkaloid (EPIIS)Not specifiedSignificant reductionNot specified

Key Experimental Protocols

The evaluation of anti-inflammatory compounds relies on a battery of standardized in vitro and in vivo assays. The following are detailed protocols for two of the most common methods used to characterize pyrazole and imidazole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay is fundamental for determining the potency and selectivity of pyrazole derivatives and can also be used for imidazole compounds that may target COX enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 by the COX component is followed by the reduction of PGG2 to PGH2 by the peroxidase component. This peroxidase activity is measured using a fluorescent probe.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes in assay buffer.

    • Prepare a solution of a fluorescent probe (e.g., ADHP) and hemin in assay buffer.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare serial dilutions of the test compounds (pyrazole or imidazole derivatives) and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, hemin, and the fluorescent probe.

    • Add the test compound or reference inhibitor to the appropriate wells.

    • Add the COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader with excitation at ~535 nm and emission at ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Reagent Prep Plate Loading Plate Loading Reagent Prep->Plate Loading Compound Dilution Compound Dilution Compound Dilution->Plate Loading Incubation Incubation Plate Loading->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Calculate % Inhibition Calculate % Inhibition Fluorescence Reading->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 3: Workflow for the in vitro COX fluorescent inhibitor screening assay.

In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of a specific weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration:

    • Administer the test compound (pyrazole or imidazole derivative) or the vehicle (e.g., saline, DMSO) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Administer a standard anti-inflammatory drug (e.g., indomethacin, celecoxib) to the positive control group.

  • Induction of Inflammation:

    • After a specific pre-treatment time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness of the carrageenan-injected paw at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.

  • Data Analysis:

    • Calculate the paw edema volume for each animal at each time point by subtracting the baseline paw volume from the post-carrageenan injection paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Paw_Edema_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Baseline Paw Measurement Baseline Paw Measurement Compound Administration->Baseline Paw Measurement Carrageenan Injection Carrageenan Injection Baseline Paw Measurement->Carrageenan Injection Post-Injection Paw Measurement (hourly) Post-Injection Paw Measurement (hourly) Carrageenan Injection->Post-Injection Paw Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Post-Injection Paw Measurement (hourly)->Data Analysis (% Inhibition)

Figure 4: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The comparative analysis of pyrazole and imidazole derivatives reveals two distinct yet effective strategies for combating inflammation. Pyrazole-based compounds have been highly successful as selective COX-2 inhibitors, offering potent anti-inflammatory effects with an improved gastrointestinal safety profile compared to non-selective NSAIDs. Imidazole derivatives, in contrast, present a more diverse mechanistic portfolio, with p38 MAP kinase inhibition being a prominent mode of action, alongside other pathways that modulate cytokine and chemokine production and leukocyte function.

For researchers in drug development, the choice between these scaffolds depends on the specific therapeutic goal. For indications where COX-2 is the primary driver of inflammation, pyrazoles remain a highly attractive starting point. For complex inflammatory diseases where multiple cytokine pathways are involved, the broader mechanistic scope of imidazole derivatives may offer advantages.

Future research should focus on direct, head-to-head comparative studies of lead compounds from both classes in a range of in vitro and in vivo models of inflammation. Furthermore, the exploration of hybrid molecules that combine the pharmacophores of both pyrazole and imidazole could lead to the development of novel anti-inflammatory agents with dual mechanisms of action and potentially enhanced efficacy and safety.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. (2024, February 3). Wikipedia. [Link]

  • Fernandes, A. C. S., et al. (2016). Mechanisms of the anti-inflammatory actions of the angiotensin type 1 receptor antagonist losartan in experimental models of arthritis. British Journal of Pharmacology, 173(7), 1133-1147. [Link]

  • Abdel-rahman, A. A. H., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]

  • Umar, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1087-1103. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026, January). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 25. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1997–2016. [Link]

  • W-D, P., et al. (2020). Angiotensin II Type 1 Receptor Antagonist Losartan Inhibits TNF-α-Induced Inflammation and Degeneration Processes in Human Nucleus Pulposus Cells. International Journal of Molecular Sciences, 21(21), 8206. [Link]

  • Osman, E. O., et al. (2023).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.